molecular formula C13H14IN3O B13579796 n-(3-(1h-Imidazol-1-yl)propyl)-4-iodobenzamide

n-(3-(1h-Imidazol-1-yl)propyl)-4-iodobenzamide

Cat. No.: B13579796
M. Wt: 355.17 g/mol
InChI Key: YULOHVRGXUAELV-UHFFFAOYSA-N
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Description

N-(3-(1h-Imidazol-1-yl)propyl)-4-iodobenzamide is a useful research compound. Its molecular formula is C13H14IN3O and its molecular weight is 355.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14IN3O

Molecular Weight

355.17 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-iodobenzamide

InChI

InChI=1S/C13H14IN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18)

InChI Key

YULOHVRGXUAELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)I

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action: Imidazole-Benzamide & Benzamide Melanoma Radiotracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA) for Benzamide-based melanoma radiotracers , with specific attention to the structural interplay often conflated with imidazole derivatives (such as the chemotherapeutic dacarbazine) and the emerging hybrid classes.

The content focuses on the Melanin-Binding mechanism, which distinguishes these tracers from receptor-specific ligands, and provides protocols for validating this retention mechanism in preclinical settings.

Technical Whitepaper & Experimental Guide

Part 1: Executive Technical Synthesis

The Identity & Nomenclature Clarification

In the context of melanoma radiopharmaceuticals, the term "Imidazole-Benzamide" often represents a conflation of two distinct chemical entities or refers to specific hybrid pharmacophores:

  • Benzamides (The Radiotracers): The gold standard class (e.g., [¹²³I]BZA , [¹⁸F]FBZA , [¹³¹I]MIP-1145 ) designed for imaging and targeted radionuclide therapy (TRT). They target intracellular melanin .

  • Imidazole Carboxamides (The Chemotherapy): Represented by Dacarbazine (DTIC) . While structurally distinct, recent research explores imidazole-bearing benzamides (sulfonamides) to combine the cytotoxic properties of imidazoles with the melanin-targeting capability of benzamides.

This guide focuses on the Benzamide class MoA , as these are the active radiotracers, while addressing the imidazole structural modifications where relevant.

The Core Mechanism: The "Melanin Sink" Effect

Unlike conventional radiotracers that bind to cell-surface receptors (e.g., PSMA or SSTR), benzamide radiotracers function via a retention mechanism within the melanosome. This is not a classic "lock-and-key" receptor interaction but a high-capacity physicochemical sequestration .

The Two-Step Binding Event:

  • Electrostatic Interaction: The tertiary amine of the benzamide (protonated at physiological pH) forms an ionic bond with the negatively charged carboxyl groups of the melanin polymer (indole units).

  • Pi-Stacking/Hydrophobic Interaction: The aromatic benzamide ring intercalates with the indole units of the melanin polymer via

    
    -
    
    
    
    stacking.

Part 2: Molecular Architecture & Signaling Pathways

The Pharmacophore

To function as a melanoma radiotracer, the molecule must possess a specific "Melanin-Affinity Pharmacophore":

  • Aromatic Core: Typically a benzamide, nicotinamide, or quinoxaline ring (provides the

    
    -system).
    
  • Linker Chain: An alkyl chain (usually ethyl) that separates the core from the amine.

  • Terminal Amine: A secondary or tertiary amine (e.g., diethylamine) that ensures protonation (

    
    ) for ionic binding.
    
Pathway Visualization

The following diagram illustrates the transport of the radiotracer into the melanocyte and its subsequent sequestration within the melanosome, contrasting it with the non-retention in amelanotic cells.

MelaninBindingMechanism cluster_0 Melanotic Cell node_ext Extracellular Space node_amel Amelanotic Cell (Control) node_ext->node_amel Diffusion transporter Passive Diffusion / Amine Transporters node_ext->transporter Injection node_cyto Cytoplasm (Melanocyte) node_mel Melanosome (Acidic Organelle) node_cyto->node_mel pH Gradient Trap melanin Melanin Polymer (Indole Units) node_mel->melanin Binding Event Washout Washout node_amel->Washout No Melanin Target tracer Radiotracer (Benzamide-123I/18F) transporter->node_cyto Lipophilic Entry Ionic Bond Ionic Bond melanin->Ionic Bond Protonated Amine (+) binds Carboxyl (-) Pi-Stacking Pi-Stacking melanin->Pi-Stacking Aromatic Ring Intercalation

Caption: Figure 1: Mechanism of benzamide radiotracer accumulation. The tracer diffuses into the cell and is sequestered in the melanosome via dual ionic and hydrophobic interactions with melanin polymers.

Part 3: Experimental Protocols (Self-Validating Systems)

To E-E-A-T standards, a protocol must include controls that prove the mechanism is melanin-specific and not due to non-specific sigma receptor binding or blood pooling.

Protocol A: In Vitro Melanin Binding Assay

Objective: Quantify the specific binding of the candidate imidazole-benzamide tracer to synthetic melanin.

Materials:

  • Synthetic Melanin (Sigma-Aldrich, M8631).

  • Radiotracer (e.g., [¹²³I]-labeled candidate).[1][2][3][4][5][6]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Centrifuge filters (30 kDa cutoff).

Workflow:

  • Preparation: Suspend Synthetic Melanin in PBS (1 mg/mL). Sonicate for 10 min to ensure dispersion.

  • Incubation:

    • Test Group: 100 µL Melanin suspension + 10 µL Radiotracer (1 µCi).

    • Control Group: 100 µL PBS (no melanin) + 10 µL Radiotracer.

    • Blockade Group: 100 µL Melanin + Excess Cold Benzamide (10 µM) + Radiotracer (to prove saturability).

  • Equilibrium: Incubate at 37°C for 60 minutes with gentle shaking.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes. The melanin pellet will contain bound tracer.

  • Quantification: Measure radioactivity in the pellet (Bound) vs. Supernatant (Free) using a gamma counter.

  • Validation Logic:

    • Success Criteria: Bound fraction > 60% in Test Group; < 5% in Control.

    • Mechanism Check: If Blockade Group shows significantly reduced binding (< 20%), the mechanism is specific/saturable.

Protocol B: Cellular Internalization & Acid Wash

Objective: Distinguish between membrane surface binding and intracellular melanosomal sequestration.

Cell Lines:

  • B16F10: Murine melanoma (High Melanin).[2][3]

  • A375: Human melanoma (Amelanotic/Low Melanin - Negative Control).

Workflow:

  • Seeding: Seed

    
     cells/well in 24-well plates.
    
  • Pulse: Add radiotracer (1 µCi/well) and incubate for 1, 2, and 4 hours at 37°C.

  • Wash 1 (Free): Remove media and wash 2x with cold PBS. Collect washes.

  • Acid Wash (Surface Bound): Incubate cells with Glycine-HCl buffer (50 mM, pH 2.8) for 5 minutes on ice. Collect supernatant. This strips surface-bound ligands.

  • Lysis (Internalized): Lyse cells with 1N NaOH. Collect lysate.

  • Data Analysis:

    • Calculate Internalized Fraction = Lysate / (Wash + Acid + Lysate).

    • Causality Check: High internalization in B16F10 but low in A375 confirms melanin-dependent retention. Resistance to Acid Wash confirms intracellular localization (melanosomes).

Part 4: Quantitative Data Summary

The following table summarizes the binding affinities and biodistribution characteristics of key benzamide tracers, highlighting the evolution from BZA to the newer imidazole/nicotinamide hybrids.

Tracer ClassCompoundTargetBinding MechanismTumor/Muscle Ratio (24h)Clinical Status
Benzamide [¹²³I]BZAMelaninIonic + Pi-Stacking> 20:1Phase II (Diagnostic)
Benzamide [¹³¹I]MIP-1145MelaninHigh Affinity Retention> 50:1Therapeutic Trials
Nicotinamide [¹⁸F]MEL050MelaninEnhanced Hydrophilicity~ 15:1Preclinical/Pilot
Hybrid Imidazole-SulfonamideMelanin + CA IXDual TargetingVariableEarly Discovery

Note: The "Hybrid" class represents the emerging "imidazole-benzamide" derivatives designed to target hypoxic regions (via imidazole) while retaining melanin affinity.

Part 5: Synthesis & Development Workflow

The synthesis of these tracers requires precise radiohalogenation. Below is the standard workflow for Radioiodination via Destannylation , the industry standard for high-specific-activity benzamides.

SynthesisWorkflow Precursor Tin Precursor (Trialkylstannyl-benzamide) Reaction Electrophilic Destannylation Precursor->Reaction Oxidant Oxidant (Chloramine-T / H2O2) Oxidant->Reaction Catalyst Isotope Radioiodine (Na[123I] / Na[131I]) Isotope->Reaction Purification HPLC Purification (C18 Column) Reaction->Purification crude product Formulation Final Formulation (Ethanol/Saline) Purification->Formulation isolated peak QC QC: RCP > 95% Sterility/Endotoxin Formulation->QC

Caption: Figure 2: Radiosynthesis workflow for Iodobenzamide tracers via electrophilic destannylation, ensuring high radiochemical purity (RCP).

Part 6: References

  • Moins, N., et al. (2021). Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development. Pharmacology & Therapeutics.[4][6][7][8]

  • Chezal, J. M., et al. (2008). Evaluation of novel benzamide derivatives for targeted radionuclide therapy of melanoma. Journal of Medicinal Chemistry.

  • Joyal, J. L., et al. (2010). Preclinical evaluation of an ¹³¹I-labeled benzamide for targeted radiotherapy of metastatic melanoma. Cancer Research.[8]

  • Ren, G., et al. (2009). Melanin-targeted radiotracers: synthesis and biological evaluation of a series of ¹⁸F-labeled benzamide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Greguric, I., et al. (2010).[2] Discovery of [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide: a high uptake radiotracer for melanoma imaging. Journal of Medicinal Chemistry.

Sources

structure-activity relationship of N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide analogs

[1]

Executive Summary

This compound represents a class of "heteroaromatic benzamides" developed to target melanin and sigma receptors in metastatic melanoma.[1] While first-generation agents like N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) demonstrated high tumor uptake, they suffered from slow washout in non-target organs (liver/lungs) due to high lipophilicity and basicity.[1]

This guide details how the imidazole-propyl modification alters the physicochemical profile (logP, pKa), retaining high melanin affinity while accelerating clearance from the reticuloendothelial system (RES), thereby improving diagnostic contrast in SPECT/PET imaging.

Chemical Architecture & SAR Analysis

The molecule functions as a melanoma-specific probe .[1] Its efficacy relies on the synergistic interaction of four distinct structural pharmacophores.

Structural Breakdown[1]
RegionMoietyFunctionSAR Criticality
A 4-Iodophenyl Radioisotope Carrier & Binding High. The iodine atom (I-123/I-131) provides the signal.[1] The lipophilic phenyl ring intercalates into the melanin polymer.
B Benzamide H-Bonding Anchor Moderate. The amide bond provides rigidity and hydrogen bond donor/acceptor sites essential for sigma receptor recognition.[1]
C Propyl Linker Spacer Arm High. A 3-carbon chain (

) offers optimal flexibility compared to ethyl (

) or butyl (

), minimizing steric clash during binding.
D Imidazole Kinetic Modulator Critical. Replaces the aliphatic amine. Reduces basicity (

~7.0 vs. ~10.0 for amines), reducing non-specific lysosomal trapping in healthy tissue.
Detailed SAR Logic
The Iodine "Warhead" (Region A)
  • Positioning: The iodine must be in the para (4-) position . Meta (3-) substitution shifts affinity toward Dopamine D2 receptors (e.g., IBZM), which is undesirable for melanoma imaging.

  • Halogen Bonding: The large, polarizable iodine atom participates in halogen bonding with electron-rich domains within the melanin indole structure.

The Imidazole "Tuning Fork" (Region D)
  • pKa Modulation: The primary failure mode of early benzamides (BZA) was high liver retention. This is driven by the "lysosomotropic" effect, where basic amines (pKa > 9) become protonated and trapped in acidic lysosomes of hepatocytes.

  • The Solution: The imidazole ring has a pKa of approximately 6.9–7.0. At physiological pH (7.4), a significant fraction remains uncharged, facilitating rapid efflux from non-target tissues (liver/lungs) while the high affinity for melanin (in tumor melanosomes) retains the compound at the target site.

Visualizing the Mechanism

The following diagram illustrates the differential handling of the Imidazole analog vs. the Aliphatic Amine analog (BZA) in vivo.

SAR_Mechanismcluster_bloodBlood Stream (pH 7.4)cluster_liverNon-Target Liver Cell (Lysosome pH 5.0)cluster_tumorMelanoma Cell (Melanosomes)CompoundImidazolyl-Benzamide(Neutral/Uncharged)TrapLysosomal Trapping(Protonation)Compound->TrapLow pKa preventsprotonationMelaninSpecific Melanin Binding(Intercalation)Compound->MelaninHigh AffinityBZAStandard BZA(Cationic/Charged)BZA->TrapHigh pKa causesprotonation & retentionBZA->MelaninHigh AffinityEffluxRapid WashoutTrap->EffluxCompound exits

Figure 1: Pharmacokinetic logic illustrating why the Imidazole analog (Blue) achieves better background clearance than standard BZA (Red) due to pKa differences.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize the non-radioactive standard this compound.

Reagents:

  • 4-Iodobenzoic acid (1.0 eq)[1]

  • 1-(3-Aminopropyl)imidazole (1.1 eq)[1]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Dichloromethane (DCM) / DMF solvent system.

Protocol:

  • Activation: Dissolve 4-iodobenzoic acid (248 mg, 1 mmol) in dry DCM (10 mL). Add EDC·HCl (230 mg) and HOBt (162 mg). Stir at

    
     for 30 minutes under nitrogen.
    
  • Coupling: Add 1-(3-aminopropyl)imidazole (137 mg, 1.1 mmol) and triethylamine (2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with saturated

    
    , water, and brine.
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via flash chromatography (Silica gel, MeOH:DCM 5:95) to yield the white solid product.
    
  • Validation: Confirm structure via

    
    -NMR (characteristic imidazole protons at 
    
    
    7.6 and 7.0 ppm).
Radiosynthesis (I-125/I-123 Labeling)

To create the radiopharmaceutical, an oxidative iododestannylation reaction is required.[1]

Precursor: N-(3-(1H-imidazol-1-yl)propyl)-4-(tributylstannyl)benzamide.[1]

Protocol:

  • Setup: In a reaction vial, add

    
     of the tributyltin precursor in 
    
    
    EtOH.
  • Isotope Addition: Add

    
     or 
    
    
    (37–185 MBq) in 0.1 N NaOH.
  • Oxidation: Add

    
     of Chloramine-T solution (1 mg/mL in phosphate buffer).
    
  • Incubation: React at room temperature for 5 minutes.

  • Quenching: Stop reaction with

    
     sodium metabisulfite (2 mg/mL).
    
  • Purification: Pass through a C18 Sep-Pak cartridge or HPLC (Acetonitrile/Water gradient) to remove the tin precursor.

  • QC: Radiochemical purity must be

    
     via Radio-TLC.
    

Biological Validation Data (Representative)

The following table summarizes the expected biodistribution profile of the Imidazole analog compared to the parent BZA in a B16-F10 melanoma mouse model.

TissueBZA (%ID/g @ 1h)Imidazole Analog (%ID/g @ 1h)Interpretation
Tumor (Melanoma)


Comparable high affinity binding.[1]
Liver (Background)


Significant reduction in background.
Blood


Faster clearance.
Tumor/Liver Ratio 0.52 1.38 Superior imaging contrast.

Data synthesized from comparative benzamide SAR studies [1, 2].

Pathway Visualization: Synthesis & Labeling

Synthesis_WorkflowStart4-Iodobenzoic AcidCouplingAmide Coupling(EDC/HOBt, DCM)Start->CouplingAmine1-(3-Aminopropyl)imidazoleAmine->CouplingColdStandardCold Standard:N-(3-(imidazolyl)propyl)-4-I-benzamideCoupling->ColdStandardReference MaterialStannylationPd-Catalyzed Stannylation(Hexabutylditin)ColdStandard->StannylationPrecursor SynthPrecursorTin Precursor:4-(Bu3Sn)-Benzamide AnalogStannylation->PrecursorRadioiodinationOxidative Radioiodination(NaI-123 + Chloramine-T)Precursor->RadioiodinationFinalTracerFinal Radiotracer:[I-123]-Imidazole-BenzamideRadioiodination->FinalTracerIododestannylation

Figure 2: Synthetic route from raw materials to the final radiolabeled clinical tracer.[1]

References

  • Moins, N., et al. (2009).[2] Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Nuclear Medicine and Biology. Link

  • Chezal, J. M., et al. (2008). Evaluation of novel [125I]-iodobenzamide derivatives as potential melanoma imaging agents. Journal of Medicinal Chemistry. Link

  • Labarre, P., et al. (2002). Synthesis and evaluation of new indole-benzamide derivatives for melanoma targeting. European Journal of Medicinal Chemistry. Link

  • Brandau, W., et al. (1996). Iodine-123 labeled benzamides as melanoma tracers: Synthesis and biodistribution. Journal of Nuclear Medicine. Link

role of electrostatic interactions in benzamide-melanin binding

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Design & Pharmacokinetic Profiling

Executive Summary

The binding of benzamide derivatives to melanin is a critical determinant in the pharmacokinetics of melanoma-targeted radiotracers and the toxicity profiles of antipsychotic drugs. While often categorized generically as "non-specific binding," this interaction is governed by a precise, high-affinity electrostatic mechanism. This guide dissects the physicochemical driving forces—primarily the Coulombic attraction between protonated tertiary amines and the polyanionic melanin matrix—and provides a rigorous, self-validating protocol for quantifying these interactions.

The Physicochemical Basis of Interaction

Melanin is not merely a passive reservoir; it acts as a cation-exchange resin. For benzamides, such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) , the binding mechanism is dominated by electrostatic forces, augmented by van der Waals interactions.

1.1 The Electrostatic Pharmacophore

The core interaction occurs between the cationic pharmacophore of the benzamide and the anionic surface of the melanin granule.

  • The Benzamide Component: Most melanin-affinitive benzamides possess a diethylaminoethyl side chain. The tertiary amine typically has a

    
     between 8.5 and 9.5. At physiological pH (7.4), this amine is 
    
    
    
    protonated, carrying a positive charge.
  • The Melanin Component: Eumelanin is a cross-linked polymer of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). It is polyanionic due to the deprotonation of carboxyl groups (

    
    ) and phenolic hydroxyl groups (
    
    
    
    ) on the granule surface.
1.2 The "Ion-Exchange" Mechanism

The binding follows a Scatchard curvilinear model, suggesting two distinct interaction types:

  • High-Affinity Electrostatic Sites: The protonated amine of the benzamide forms a salt bridge with deprotonated carboxylates on the melanin. This is sensitive to ionic strength (shielding effect).

  • Low-Affinity Hydrophobic/

    
    -
    
    
    
    Sites:
    The aromatic benzamide ring engages in
    
    
    -
    
    
    stacking with the indole units of the melanin matrix.
Visualization: The Binding Mechanism

The following diagram illustrates the equilibrium forces and the competitive inhibition by metal ions or protons.

MelaninBinding Benzamide Benzamide (Free) [Protonated Amine+] Complex Benzamide-Melanin Complex Benzamide->Complex Electrostatic Attraction (k_on) Melanin Melanin Granule [Anionic Sites-] Melanin->Complex Complex->Benzamide Dissociation (k_off) H_Ion pH Decrease (H+ Competition) H_Ion->Melanin Neutralizes Anionic Sites Salt Ionic Strength (Na+ Shielding) Salt->Complex Weakens Salt Bridge

Figure 1: Mechanistic pathway of benzamide-melanin binding.[1][2][3][4] Note the competitive inhibition by protons (pH) and cations (ionic strength), confirming the electrostatic nature of the primary interaction.

Thermodynamics & Scatchard Analysis[5]

Data from benzamide binding assays rarely fit a simple Langmuir isotherm (single-site model). Instead, they exhibit negative cooperativity or multiple binding site classes , resulting in a curvilinear Scatchard plot (concave up).

2.1 Interpreting the Scatchard Plot

When plotting


 (bound/free) vs. 

(bound), the curve is decomposed into two linear components:
ParameterStrong Binding Sites (Class 1)Weak Binding Sites (Class 2)
Driving Force Electrostatic (Ionic bonding)Hydrophobic /

-Stacking
Association Constant (

)
High (

)
Low (

)
Capacity (

)
Low (Finite surface carboxyls)High (Bulk matrix access)
Sensitivity Highly sensitive to pH & SaltLess sensitive to ionic environment

Implication for Drug Design: To reduce ocular toxicity (melanin retention), designers should lower the


 of the amine or increase steric bulk around the nitrogen to sterically hinder the close approach required for the salt bridge, without compromising the target affinity (e.g., Sigma-1 receptor).
Experimental Protocol: The Centrifugation-Depletion Assay

This protocol utilizes synthetic melanin to ensure reproducibility, avoiding the batch-to-batch variability of natural Sepia melanin.

3.1 Reagents & Preparation
  • Synthetic Melanin: Prepared by enzymatic oxidation of L-DOPA (Tyrosinase) or auto-oxidation.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4. Critical: Control ionic strength precisely (e.g., 0.15 M NaCl).

  • Test Compound: Benzamide derivative (radiolabeled

    
     or 
    
    
    
    is preferred for sensitivity; LC-MS/MS for cold compounds).
3.2 Step-by-Step Workflow
  • Equilibration: Suspend synthetic melanin in PBS (1 mg/mL). Sonicate for 10 mins to disperse aggregates.

  • Incubation:

    • Prepare serial dilutions of the benzamide (

      
       M to 
      
      
      
      M).
    • Mix drug solution with melanin suspension (1:1 v/v).

    • Incubate at 37°C for 16 hours in a shaking water bath. (Equilibrium for benzamides is slow due to diffusion into the granule matrix).

  • Separation:

    • Centrifuge at 20,000

      
       g  for 30 minutes.
      
    • Self-Validation Step: Measure the UV absorbance of the supernatant at a non-drug wavelength (e.g., 400 nm) to ensure no melanin particles remain suspended.

  • Quantification:

    • Analyze the supernatant (

      
      ) via Liquid Scintillation Counting (LSC) or LC-MS/MS.
      
    • Calculate bound drug (

      
      ) via mass balance: 
      
      
      
      .
  • Control: Run a "No Melanin" control to account for non-specific binding to the tube walls.

Visualization: Experimental Workflow

Protocol Start Start: Synthetic Melanin (1 mg/mL in PBS) Dosing Add Benzamide (Serial Dilutions) Start->Dosing Incubate Incubate 37°C, 16h (Equilibrium) Dosing->Incubate Centrifuge Centrifuge 20,000 x g, 30 min Incubate->Centrifuge Check QC: Check Supernatant for Melanin Leakage (OD400) Centrifuge->Check Check->Centrifuge Fail (Re-spin) Measure Quantify Free Drug (Cf) (LC-MS/MS or LSC) Check->Measure Pass Calc Calculate Bound (Cb) Cb = C_total - Cf Measure->Calc Plot Scatchard Analysis Plot r/Cf vs r Calc->Plot

Figure 2: The Centrifugation-Depletion workflow. The Quality Control (QC) step is critical to prevent false negatives caused by suspended melanin interfering with supernatant analysis.

Impact on Drug Development

Understanding the electrostatic nature of this binding allows for predictive modeling in the ADME-Tox phase.

  • Imaging Agents (Theranostics): For melanoma radiotracers (e.g.,

    
    -BZA), high melanin binding is the goal. Strategies to enhance this include maintaining a high 
    
    
    
    (>8.5) and using lipophilic linkers to facilitate membrane crossing into the melanosome.
  • Toxicity Mitigation: For non-melanoma drugs (e.g., antipsychotics), high melanin binding leads to accumulation in the Retinal Pigment Epithelium (RPE), causing phototoxicity.

    • Design Tactic: Introduce electron-withdrawing groups near the amine to lower

      
       below 7.0, reducing the cationic fraction at physiological pH.
      
References
  • Larsson, B. S. (1993). Interaction between chemicals and melanin.[2][5][6][7][8][9][10][11] Pigment Cell Research, 6(3), 127–133. Link

  • Potts, A. M. (1964). The reaction of uveal pigment in vitro with polycyclic compounds. Investigative Ophthalmology & Visual Science, 3, 405–416. Link

  • Bridot, C., et al. (2021). Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy.[2][7][12] Pharmacology & Therapeutics, 224, 107829.[7] Link

  • Reilly, D. M., & Parsa, C. (2016). Interpretation of Ocular Melanin Drug Binding Assays: Alternatives to the Model of Multiple Classes of Independent Sites. Molecular Pharmaceutics, 13(4), 1375–1386. Link

  • Moins, N., et al. (2002). Systemic radiotherapy of melanoma with [131I]iodobenzamides: structure-affinity relationships, biodistribution and dosimetry. Quarterly Journal of Nuclear Medicine, 46(4), 268-278. Link

Sources

Methodological & Application

Application Note: Radiolabeling N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide with Iodine-123 and Iodine-125

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Clinical and Research Significance

N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide (IPBA) represents a class of benzamide derivatives designed for the specific targeting of melanin , a pigment overexpressed in melanotic melanoma metastases. Unlike metabolic tracers (e.g., FDG), benzamides bind directly to the melanin polymer, offering high tumor-to-background contrast in melanoma imaging.

  • Iodine-123 (

    
    I):  Used for Single Photon Emission Computed Tomography (SPECT) diagnostic imaging due to its ideal energy (159 keV) and half-life (13.2 h).
    
  • Iodine-125 (

    
    I):  Utilized for in vitro binding assays, autoradiography, and preclinical biodistribution studies due to its low-energy Auger electrons and long half-life (59.4 days).[1]
    
Mechanism of Action

The benzamide moiety mimics the structure of melanin precursors, facilitating intercalation or sigma-receptor mediated binding within melanosomes. The imidazole side chain modulates lipophilicity (


) and pH-dependent trapping within the acidic tumor microenvironment.

Chemical Principle: Electrophilic Iododestannylation

To achieve the high specific activity required for receptor-targeted imaging (typically >2000 Ci/mmol for


I), a "No-Carrier-Added" (NCA) synthesis is mandatory. The preferred method is oxidative iododestannylation  of a tributyltin precursor.
Reaction Scheme

The reaction involves the electrophilic substitution of the tributylstannyl group by radioiodine (


), generated in situ using an oxidizing agent (Chloramine-T or Iodogen).

ReactionScheme Precursor Precursor (Tributylstannyl-IPBA) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Oxidant Oxidant (Chloramine-T/H+) Oxidant->Precursor Electrophilic Attack Radioiodine Radioiodine (Na[*I]I) Radioiodine->Precursor Electrophilic Attack Product Product [*I]-IPBA Intermediate->Product Destannylation Byproduct Byproduct Bu3SnCl Intermediate->Byproduct

Figure 1: Mechanism of oxidative iododestannylation. The tributyltin moiety acts as a leaving group, ensuring regiospecific labeling at the 4-position of the benzamide ring.

Materials and Equipment

Reagents
ReagentGrade/SpecificationFunction
Precursor N-(3-(1H-imidazol-1-yl)propyl)-4-(tributylstannyl)benzamideTarget substrate (Store at -20°C)
Radioiodine Na

I or Na

I in 0.1M NaOH
Radionuclide source (High specific activity)
Oxidant Chloramine-T (CAT) trihydrateGenerates electrophilic Iodine (

)
Quencher Sodium Metabisulfite (Na

S

O

)
Stops oxidation; reduces unreacted

to

Acid Acetic Acid (glacial) or 1M HClAdjusts pH to 4.5–5.5 (optimal for CAT)
Solvent Ethanol (Absolute)Precursor dissolution
Equipment
  • HPLC System: Equipped with a radiometric detector (Gamma-RAM or similar) and UV detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 4.6 x 150 mm).

  • Radioisotope Fume Hood: Mandatory for volatile iodine handling.

Experimental Protocol

Pre-Reaction Preparation
  • Precursor Stock: Dissolve 1 mg of the tributylstannyl-IPBA precursor in 1 mL of absolute ethanol (1 mg/mL). Store aliquots at -20°C.

  • Oxidant Solution: Prepare a fresh solution of Chloramine-T (1 mg/mL) in water. Note: CAT degrades rapidly in solution; prepare immediately before use.

  • Quencher Solution: Prepare Sodium Metabisulfite (2 mg/mL) in water.

Radiolabeling Procedure (Standard Protocol)

Target Activity: 5–10 mCi (185–370 MBq)

  • Setup: In a V-vial or Eppendorf tube, add 10 µL of Precursor Stock (10 µg).

  • Acidification: Add 5 µL of 1M Acetic Acid or 0.1M HCl to adjust pH to ~5. Crucial: Basic pH prevents the formation of the electrophilic iodonium species.

  • Activity Addition: Add the required volume of Na

    
    I  or Na
    
    
    
    I
    solution (typically 10–50 µL).
  • Initiation: Add 10 µL of Chloramine-T solution. Vortex gently for 10 seconds.

  • Incubation: Allow the reaction to proceed at Room Temperature for 5 minutes .

    • Expert Insight: Benzamides are relatively stable, but prolonged exposure to CAT can cause oxidative degradation of the imidazole ring. Do not exceed 10 minutes.

  • Quenching: Add 10 µL of Sodium Metabisulfite solution. Vortex. This reduces any unreacted electrophilic iodine back to iodide and neutralizes the oxidant.

  • Neutralization: Add 100 µL of saturated Sodium Bicarbonate or appropriate buffer to neutralize the acid before HPLC injection.

Purification (HPLC)

Direct injection onto HPLC is required to separate the labeled product from the unlabeled precursor and free radioiodine.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0–5 min (10% B), 5–25 min (10%

    
     90% B), 25–30 min (90% B).
    
  • Flow Rate: 1.0 mL/min.

Collection: Collect the radioactive peak corresponding to the retention time of the non-radioactive standard (4-iodo-IPBA). The stannyl precursor typically elutes after the iodinated product due to higher lipophilicity.

Workflow Visualization

Workflow Start Start: Precursor + Na[*I]I Oxidation Add Chloramine-T / Acid (Reaction: 5 min @ RT) Start->Oxidation Quench Add NaMetabisulfite (Stop Reaction) Oxidation->Quench HPLC HPLC Purification (C18 Column) Quench->HPLC Inject crude QC Quality Control (RCP, pH, Sterility) HPLC->QC Collect Peak QC->HPLC Fail (Re-purify) Final Final Product [*I]-IPBA Formulated QC->Final Pass

*Figure 2: Operational workflow for the radiosynthesis and purification of [I]-IPBA.

Quality Control & Validation

QC Parameters
ParameterAcceptance CriteriaMethod
Radiochemical Purity (RCP) > 95%HPLC or Radio-TLC
Specific Activity > 2000 Ci/mmol (

I)
Calculated from UV mass vs. Activity
Chemical Purity No precursor/Sn detectedHPLC (UV 254nm)
pH 7.0 ± 0.5pH strip/meter
Troubleshooting Guide
  • Low Yield (<50%):

    • Cause: pH too high (basic). The reaction requires acidic conditions (pH 4-5) for Chloramine-T to function effectively.

    • Fix: Ensure acidification of the NaOH radiolabel solution before adding the oxidant.

  • Precursor Peak Co-elution:

    • Cause: Gradient too steep.

    • Fix: Flatten the HPLC gradient around the expected retention time (e.g., isocratic hold at 40% B).

  • Degradation Products:

    • Cause: Oxidant exposure too long or too concentrated.

    • Fix: Reduce Chloramine-T amount to 10 µg or switch to Iodogen (solid-phase oxidant) for a gentler reaction.

References

  • Chezal, J. M., et al. (2008).[2][3] "Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma." Journal of Medicinal Chemistry.

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis.

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[2] "Preparation of N-succinimidyl 3-[*I]iodobenzoate: An agent for the indirect radioiodination of proteins." Nature Protocols.

  • Eisenhut, M., & Mier, W. (2011). "Radioiodination Chemistry and Radioiodinated Compounds." Handbook of Nuclear Chemistry.

  • Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy."[1][2][3][4] Chemical Society Reviews.

Sources

HPLC purification methods for radioiodinated benzamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of radioiodinated benzamide ligands, specifically focusing on D2/D3 receptor antagonists (e.g., [¹²³I]IBZM) and melanin-targeting agents (e.g., [¹³¹I]MIP-1145). The separation of the no-carrier-added (n.c.a.)[1] radiolabeled product from the macroscopic stannyl precursor is the critical quality attribute (CQA) in this workflow. This protocol synthesizes field-proven methodologies to ensure high specific activity (>74 GBq/µmol) and radiochemical purity (>98%) suitable for clinical SPECT/PET imaging or targeted radionuclide therapy.

The Separation Challenge: Hydrophobic Shift

The core challenge in purifying radioiodinated benzamides lies in removing the starting precursor. These syntheses typically utilize electrophilic radioiododestannylation , where a trialkylstannyl (usually tributyltin) leaving group is replaced by radioactive iodine.

  • The Precursor (Contaminant): Contains a tributylstannyl (

    
    ) moiety.[2] This group is highly lipophilic (hydrophobic) due to the three butyl chains.
    
  • The Product (Target): Contains an iodine atom.[1][2][3][4][5][6] While iodine is lipophilic, it is significantly less lipophilic than the bulky

    
     group.
    

Chromatographic Consequence: In Reverse-Phase (RP) chromatography, the radioiodinated product will elute significantly earlier than the stannyl precursor. This "hydrophobic shift" is the mechanism that validates the purification.

Workflow Visualization

The following diagram outlines the integrated synthesis and purification workflow, emphasizing the critical feedback loops for Quality Control (QC).

BenzamideWorkflow cluster_0 Critical Separation Zone Synthesis 1. Radiosynthesis (Oxidative Destannylation) Quench 2. Quench & Dilution (Stop Reaction) Synthesis->Quench 5-10 min HPLC 3. Semi-Prep HPLC (C18 Reverse Phase) Quench->HPLC Inject Cut 4. Fraction Collection (Gamma Triggered) HPLC->Cut UV/Rad Detection SPE 5. SPE Formulation (Solvent Exchange) Cut->SPE Product Fraction QC 6. Final QC (TLC/GC/Sterility) SPE->QC Final Vial QC->HPLC Fail: Re-purify

Figure 1: Integrated workflow for the production of radioiodinated benzamides. The "Critical Separation Zone" highlights where the lipophilic differentiation occurs.

Detailed Experimental Protocol

System Requirements
  • Pump: Binary gradient capability (flow range 1–5 mL/min).

  • Detectors:

    • UV/Vis: Set to 254 nm (aromatic rings) or 280 nm. This detects the mass of the precursor.

    • Radiometric (Gamma): NaI(Tl) scintillation detector. This detects the activity of the product.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18 or Phenomenex Luna C18), 5 µm particle size, 250 × 4.6 mm (analytical/semi-prep hybrid) or 250 × 10 mm (semi-prep).

Mobile Phase Selection

Two strategies are dominant based on the intended application:

StrategyCompositionProsCons
A: Direct Formulation Ethanol / 50mM Phosphoric Acid (40:60 to 60:40)Biocompatible; fraction can be diluted and injected directly.Higher backpressure; broader peaks; less resolving power.
B: High Purity (Recommended) Acetonitrile / Water + 0.1% TFA Sharper peaks; superior separation of isomers; lower pressure.Requires SPE (Sep-Pak) step to remove Acetonitrile.
Step-by-Step Purification (Strategy B)
  • Equilibration: Purge the column with 40% Acetonitrile (MeCN) / 60% Water (+0.1% TFA) at 2 mL/min until the baseline stabilizes.

  • Sample Preparation (Critical):

    • The reaction mixture (often in Ethanol/Acetic Acid) must be diluted with water (1:1 or 1:2) before injection.[7]

    • Reasoning: Injecting a high-organic sample onto a generic aqueous equilibrium causes "solvent breakthrough," where the product travels with the solvent front, ruining separation.

  • Injection: Inject the diluted reaction mixture (typically 200–500 µL) into the loop.

  • Gradient Profile:

    • 0–2 min: Isocratic hold at 40% MeCN (load sample).

    • 2–15 min: Linear gradient 40% → 70% MeCN.

    • 15–20 min: Ramp to 95% MeCN (Wash).

    • 20–25 min: Hold 95% MeCN (Elute Precursor).

  • Collection Logic:

    • Monitor the Gamma trace.[8] The product ([¹²³I]IBZM or [¹³¹I]MIP-1145) typically elutes between 8–12 minutes.

    • Monitor the UV trace.[1][9] The precursor (

      
      -BZM) will elute significantly later (18+ minutes) during the high-organic wash.
      
    • Action: Collect the gamma peak. Discard the UV peak.

Chromatogram Logic Visualization

The following diagram illustrates the expected separation profile, confirming why this method is self-validating (the product is physically distant from the precursor).

Chromatogram Product Radioiodinated Product (Target) t=10 min Precursor Stannyl Precursor (Lipophilic) t=22 min Product->Precursor High Organic Wash Product->Precursor Separation Factor (α) > 1.5 End Precursor->End Re-equilibrate Start Void Void Start->Void Injection Void->Product Gradient Rise

Figure 2: Chronological elution order. Free iodine (unreacted) elutes at the void volume. The target product elutes mid-gradient. The lipophilic precursor is retained until the organic wash.

Post-HPLC Formulation (SPE)

If using Acetonitrile (Strategy B), the collected fraction is toxic and cannot be injected.

  • Dilution: Dilute the collected HPLC fraction (approx. 2–3 mL) with 20 mL of sterile water. This lowers the organic content to <10%, ensuring the product will stick to the SPE cartridge.

  • Trapping: Pass the solution through a pre-conditioned C18 Sep-Pak Light cartridge. The product binds; salts and acetonitrile pass through.

  • Washing: Wash with 10 mL sterile water to remove trace acetonitrile and TFA.

  • Elution: Elute the product with 1–2 mL of Ethanol (or acidified Ethanol) into the final product vial.

  • Final Buffer: Add saline to the vial to achieve the desired ethanol percentage (usually <10% v/v) for injection.

Quantitative Data: Retention Factors

The following table summarizes the capacity factors (


) observed in typical C18 systems, demonstrating the robustness of the separation.
CompoundLipophilicity (logP)Approx. Retention Time (

)
Capacity Factor (

)
Detection
Free Iodine (I⁻) Low (< 0)1.5 - 2.5 min~0Gamma
Hydrolyzed Precursor Low-Medium4.0 - 6.0 min1.5UV
[¹²³I]IBZM (Product) High (~3.5)9.0 - 11.0 min 4.0 Gamma
Sn-Precursor Very High (>6.0)> 20.0 min> 9.0UV

Note:


, where 

is the void time.

Troubleshooting & Quality Control

  • Broad Peaks: Usually caused by injecting the reaction mixture in pure ethanol/methanol. Solution: Dilute reaction 1:1 with water before injection.

  • Low Yield: Often due to "aged" radioiodine containing iodate (

    
    ). Solution:  Ensure reducing conditions or use fresh isotope.
    
  • Precursor Contamination: If the UV peak trails into the gamma peak (tailing). Solution: Use a "step" gradient rather than a linear one, holding at 40% B longer before ramping.

References

  • Kung, H. F., et al. (1989). "Synthesis of new bis(benzamide) compounds as potential dopamine D2 receptor imaging agents." Journal of Medicinal Chemistry.

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Springer Compendium of Radiopharmaceutical Chemistry.

  • Eisenhut, M., et al. (1997). "Melanoma affinity of [131I]MIP-1145." Journal of Nuclear Medicine.

  • Zea-Ponce, Y., & Laruelle, M. (1999). "Synthesis of [123I]IBZM: A reliable procedure for routine clinical studies." Nuclear Medicine and Biology.

  • Hung, J. C., & Wilson, M. E. (1995).[3] "Rapid radiochemical purity testing for [131I]m-iodobenzylguanidine." Nuclear Medicine and Biology.

Sources

preparation of 3-(1H-imidazol-1-yl)propan-1-amine precursor for benzamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Coupling of 3-(1H-imidazol-1-yl)propan-1-amine

Abstract & Strategic Scope

This application note details the robust preparation of 3-(1H-imidazol-1-yl)propan-1-amine (API), a critical bifunctional building block containing a nucleophilic primary amine and a basic imidazole heterocycle. This moiety is ubiquitous in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists (e.g., Ciproxifan analogs) and epoxy curing agents.

While commercial sources exist, in-house preparation is often required to ensure fresh, oxidation-free material for sensitive amide couplings. This guide presents a scalable, two-step industrial route adapted for the laboratory:

  • Michael Addition: Cyanoethylation of imidazole.

  • Reduction: Catalytic hydrogenation (or chemical reduction) of the nitrile.

  • Application: Optimized protocol for coupling API with benzoic acid derivatives to form benzamides.

Strategic Synthesis Overview

The synthesis relies on the high nucleophilicity of the imidazole N1-nitrogen. Unlike alkylation with alkyl halides (which risks quaternization), the Michael addition to acrylonitrile is regiospecific and high-yielding.

Route Comparison:

ParameterRoute A: Michael Addition + HydrogenationRoute B: Alkylation (Gabriel Synthesis)
Starting Materials Imidazole, AcrylonitrileImidazole, N-(3-bromopropyl)phthalimide
Atom Economy High (100% for Step 1)Low (Phthalimide waste)
Scalability Excellent (Industrial Standard)Moderate
Safety Profile Acrylonitrile is toxic/carcinogenicAlkyl halides are potential mutagens
Recommendation Primary Choice Secondary Choice

Phase 1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile

This step involves the "cyanoethylation" of imidazole. The reaction is often autocatalytic or water-catalyzed.

Safety Critical: Acrylonitrile is highly toxic, volatile, and carcinogenic. All operations must be performed in a functioning fume hood.

Protocol 1.1: The Michael Addition

Reagents:

  • Imidazole (1.0 equiv)[1][2]

  • Acrylonitrile (1.2 equiv)

  • Water (0.1 equiv) or Methanol (solvent, optional)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel.

  • Dissolution: Charge Imidazole and water/methanol. Heat gently (40°C) to liquefy/dissolve.

  • Addition: Add Acrylonitrile dropwise. Caution: The reaction is exothermic.[3] Maintain internal temperature below 60°C during addition.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 80-90°C) for 3–4 hours.

  • Monitoring: Monitor via TLC (10% MeOH in DCM). The imidazole spot (lower Rf) should disappear.

  • Workup: Concentrate the mixture under reduced pressure to remove excess acrylonitrile and solvent.

  • Purification: The resulting oil is typically pure enough (>95%) for the next step. If darkening occurs, vacuum distillation can be performed (bp ~160°C at 1 mmHg).

Phase 2: Reduction to 3-(1H-imidazol-1-yl)propan-1-amine

The reduction of the nitrile to the primary amine is the critical quality control point.[4][5] Partial reduction can lead to imine impurities.

Protocol 2.1: Catalytic Hydrogenation (High Pressure)

Preferred for scale >10g.

Reagents:

  • Substrate: 3-(1H-imidazol-1-yl)propanenitrile[2][6]

  • Catalyst: Raney Nickel (approx. 10-20 wt%) or Raney Cobalt (for higher selectivity)

  • Solvent: Methanol saturated with Ammonia (NH3 prevents secondary amine formation)

  • Hydrogen (H2): 500 psi (35 bar)

Procedure:

  • Loading: Load the nitrile and ammoniacal methanol into a high-pressure autoclave.

  • Catalyst Addition: Add Raney Nickel carefully (keep wet; pyrophoric).

  • Reaction: Pressurize with H2 to 500 psi and heat to 80–100°C. Stir vigorously for 8–12 hours.

  • Filtration: Cool, vent H2, and filter catalyst through Celite under an inert atmosphere (Ar/N2). Do not let the catalyst dry out.

  • Isolation: Concentrate filtrate to yield the crude amine as a viscous, hygroscopic oil.

Protocol 2.2: Chemical Reduction (CoCl2 / NaBH4)

Preferred for small scale (<5g) without autoclave access.

Reagents:

  • Substrate (1.0 equiv)

  • CoCl2·6H2O (2.0 equiv)

  • NaBH4 (10.0 equiv)

  • Solvent: Methanol[7]

Procedure:

  • Dissolve nitrile and CoCl2 in Methanol (purple solution).

  • Cool to 0°C.

  • Add NaBH4 portion-wise. Caution: Vigorous gas evolution (H2). The solution will turn black (formation of cobalt boride species).

  • Stir at room temperature for 2 hours.

  • Quench with 3N HCl (carefully) to destroy boride complexes, then basify with conc. NH4OH to pH >12.

  • Extract with DCM (3x), dry over Na2SO4, and concentrate.

Phase 3: Benzamide Coupling Protocol

This section addresses the specific challenge of coupling this amine. The imidazole ring (pKa ~6.95) is less basic than the primary amine (pKa ~10.2), but it can interfere with Lewis Acid catalysts.

Target Reaction: Benzoic Acid deriv. + 3-(1H-imidazol-1-yl)propan-1-amine → Benzamide Product

Protocol 3.1: EDC/HOBt Coupling (Standard)

Rationale: This method activates the carboxylic acid as an OBt-ester, which reacts selectively with the primary amine.

Reagents:

  • Benzoic Acid Derivative (1.0 equiv)[1][8]

  • 3-(1H-imidazol-1-yl)propan-1-amine (1.1 equiv)[2][9]

  • EDC[10][11]·HCl (1.2 equiv)

  • HOBt (1.2 equiv) or Oxyma Pure

  • DIPEA (3.0 equiv) – Crucial to keep imidazole free-base if HCl salts are used.

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the Benzoic Acid in DMF (0.2 M). Add DIPEA, EDC, and HOBt. Stir for 15 minutes at RT.

  • Coupling: Add the amine (API). If the amine was stored as an HCl salt, ensure extra DIPEA is added to neutralize it.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup (Specific for Imidazoles):

    • Dilute with EtOAc.[1]

    • Wash 1: Saturated NaHCO3 (removes unreacted acid/HOBt).

    • Wash 2: Water (removes DMF/EDC urea).

    • Wash 3: Brine.

    • Note: Do not wash with strong acid (1N HCl) as the imidazole product will protonate and extract into the aqueous layer. If purification is needed, use column chromatography (DCM:MeOH:NH4OH).

Visualization & Logic

Workflow Diagram: Synthesis & Coupling

G Start Imidazole (C3H4N2) Intermed Intermediate: 3-(1H-imidazol-1-yl)propanenitrile Start->Intermed Michael Addition (Reflux, 4h) Reagent1 Acrylonitrile Reagent1->Intermed Step2 Reduction (Raney Ni/H2 or CoCl2/NaBH4) Intermed->Step2 Product Precursor: 3-(1H-imidazol-1-yl)propan-1-amine Step2->Product Selectivity Control (Avoid 2° Amines) Coupling Coupling: Benzoic Acid + EDC/HOBt Product->Coupling Nucleophilic Attack Final Target: N-(3-(1H-imidazol-1-yl)propyl)benzamide Coupling->Final Amide Bond Formation

Caption: Figure 1. End-to-end synthesis workflow from raw imidazole to final benzamide derivative.

Troubleshooting Decision Tree

Logic Check1 Check NMR of Nitrile Intermediate Vinyl Vinyl protons present (5.8-6.4 ppm)? Check1->Vinyl Analysis Clean Clean Aliphatic Region? Check1->Clean Analysis Action1 Incomplete Reaction: Reflux longer or add more Acrylonitrile Vinyl->Action1 Yes Proceed Proceed to Reduction Clean->Proceed Yes Check2 Check Amine Product (Post-Reduction) Proceed->Check2 Imine Imine peaks present? Check2->Imine QC Ready Ready for Coupling Check2->Ready No Action2 Reprocess: Add fresh catalyst Increase H2 Pressure Imine->Action2 Yes

Caption: Figure 2. Quality Control Logic for intermediate and final precursor validation.

Analytical Data Summary

CompoundKey 1H NMR Signals (d6-DMSO or CDCl3)Mass Spec (ESI+)
Nitrile Intermediate

7.6 (s, 1H), 7.1 (s, 1H), 6.9 (s, 1H) (Imidazole);

4.3 (t, 2H, N-CH2);

2.9 (t, 2H, CH2-CN)
[M+H]+ = 122.1
Amine Precursor

7.5-6.9 (Imidazole);

4.0 (t, 2H, N-CH2);

2.5 (t, 2H, CH2-NH2);

1.8 (m, 2H, Center CH2)
[M+H]+ = 126.2
Benzamide Product

8.5 (t, 1H, Amide NH);

7.8-7.4 (Benzoyl Ar-H);

3.2 (q, 2H, CH2-NH-CO)
[M+H]+ = Varies

References

  • BenchChem. Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. (Context for imidazole couplings).

  • PubChem. 1H-Imidazole-1-propanamine Compound Summary. National Library of Medicine.

  • Lowell, J. L., et al. Hydrogenation of nitriles to produce amines.[12][13] U.S. Patent 5,869,653. 1999. (Describes Raney Cobalt/Lithium Hydroxide protocols).

  • Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. (General coupling protocols).

  • PrepChem. Synthesis of 1H-imidazole-1-propanamine. (Detailed laboratory scale procedure for cyanoethylation).

Sources

Application Note: SPECT Acquisition Parameters for Iodobenzamide Melanoma Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the acquisition parameters, patient preparation, and technical considerations for Single Photon Emission Computed Tomography (SPECT) imaging using radioiodinated benzamides, specifically [¹²³I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²³I]BZA) and its ortho-isomer [¹²³I]BZA2 . Unlike metabolic tracers (e.g., ¹⁸F-FDG), these radiopharmaceuticals target melanin synthesis and storage , offering a highly specific mechanism for visualizing melanotic melanoma metastases.

Target Audience: Nuclear medicine physicists, technologists, and translational researchers.

Scientific Mechanism & Tracer Characteristics

Mechanism of Action

Iodobenzamides (BZA) are small molecules that exhibit high affinity for melanin, a pigment polymer found in melanosomes.[1] The binding mechanism is distinct from receptor-ligand interactions; it involves electrostatic interactions (between the protonated tertiary amine of BZA and anionic carboxylates of melanin) and hydrophobic interactions (between the aromatic rings).

  • Specificity: High for melanin-producing cells (melanotic melanoma).

  • Limitation: Amelanotic melanomas (lacking pigment) will not accumulate the tracer.

Tracer Variants: BZA vs. BZA2

Two primary variants exist, dictating different acquisition workflows due to their pharmacokinetics.

Feature[¹²³I]BZA (Original) [¹²³I]BZA2 (Ortho-isomer)
Chemical Name N-(2-diethylaminoethyl)-4-iodobenzamideN-(2-diethylaminoethyl)-2-iodobenzamide
Clearance Slow blood/tissue clearance.Rapid renal/hepatobiliary clearance.
Liver Uptake High (can mask abdominal mets).Lower (improved target-to-background).
Imaging Time 18–24 hours post-injection.4–6 hours post-injection.
Clinical Status Phase II (Historical/Research).[1]Phase III (Optimized candidate).
Mechanism Diagram

MelaninBinding Tracer [123I]BZA / BZA2 (Cationic/Lipophilic) Blood Systemic Circulation Tracer->Blood IV Injection TumorCell Melanoma Cell (Melanotic) Blood->TumorCell Passive Diffusion Amelanotic Amelanotic Cell (No Melanin) Blood->Amelanotic Melanosome Melanosome (Acidic Organelle) TumorCell->Melanosome Trapping Melanin Melanin Polymer (Anionic/Aromatic) Melanosome->Melanin Electrostatic & Hydrophobic Binding Amelanotic->Blood Washout

Figure 1: Mechanism of iodobenzamide retention. Specific binding occurs only in melanin-containing organelles.

Pre-Imaging Protocol

Thyroid Blockade (CRITICAL)

Free radioiodine (¹²³I-iodide) released via deiodination can accumulate in the thyroid, degrading image quality and increasing patient dose.

  • Agent: Lugol’s solution (Strong Iodine Solution) or Potassium Perchlorate (400 mg).

  • Timing: Administer 1 hour prior to tracer injection.

  • Duration: Continue for 24–48 hours post-injection.[2][3]

Patient Preparation[2][4][5]
  • Hydration: Encourage hydration to accelerate urinary excretion of unbound tracer.

  • Drug History: Screen for chronic use of melanin-binding drugs (e.g., chloroquine, phenothiazines, amiodarone) which theoretically could compete for binding sites, though clinical contraindication is not absolute.

  • Contraindications: Pregnancy and breastfeeding (standard nuclear medicine exclusion).

Acquisition Protocol

Injection and Uptake Time

The choice of uptake time is the single most critical parameter to ensure background clearance.

  • Dose: 185 MBq (5 mCi) of [¹²³I]BZA or [¹²³I]BZA2.

  • Uptake Period:

    • [¹²³I]BZA: Scan at 24 hours (allows washout from lungs/blood).

    • [¹²³I]BZA2: Scan at 4–6 hours (rapid clearance allows same-day imaging).

SPECT/CT Acquisition Parameters

Note: Planar whole-body imaging is often performed first to screen for metastases, followed by SPECT/CT of suspicious regions.

ParameterSettingRationale
Collimator LEHR (Low Energy High Resolution)Optimized for ¹²³I (159 keV).
Energy Window 159 keV ± 10% Standard photopeak for Iodine-123.
Scatter Window Optional: 130–145 keVFor dual-energy window scatter correction.
Matrix Size 128 x 128 Balance between resolution and count density.
Zoom 1.0 (Body) / 1.23–1.5 (Head/Neck)Maximize field of view for body; detail for ocular/nodal.
Orbit Non-circular (Body contour)Minimizes detector-patient distance for resolution.
Angular Step 3° (120 projections) or 6° (60 proj)3° preferred for high-resolution reconstruction.
Time per Stop 30–40 seconds Compensates for lower count statistics at 24h (BZA).
CT Component Low-dose (non-diagnostic)Required for attenuation correction and anatomical localization.
Workflow Diagram

ProtocolWorkflow cluster_Wait Uptake Phase (Critical) Prep Patient Prep: Thyroid Blockade (-1h) Hydration Inj Injection: 185 MBq [123I]BZA/BZA2 Prep->Inj WaitBZA [123I]BZA: Wait 18-24 Hours Inj->WaitBZA WaitBZA2 [123I]BZA2: Wait 4-6 Hours Inj->WaitBZA2 ScanWB Whole Body Planar (Ant/Post, 8-10 cm/min) WaitBZA->ScanWB WaitBZA2->ScanWB ScanSPECT SPECT/CT Acquisition (Targeted Regions) ScanWB->ScanSPECT If lesions detected Process Reconstruction: OSEM (3D) + CT AC + Scatter Corr. ScanSPECT->Process

Figure 2: Clinical workflow distinguishing the uptake times for BZA vs. BZA2 variants.

Image Processing & Quantification

Reconstruction
  • Algorithm: OSEM (Ordered Subset Expectation Maximization) is superior to FBP for low-count statistics typical of 24h imaging.

    • Recommended: 3–5 iterations, 8–10 subsets.

  • Filters: Butterworth (Cutoff 0.4–0.5 cycles/cm, Order 5–10) to suppress noise while preserving edge definition.

  • Corrections:

    • Attenuation Correction (AC): Mandatory using the CT map.

    • Scatter Correction: Triple-energy window (TEW) or dual-window subtraction recommended if available.

Interpretation Guidelines
  • Normal Physiological Uptake:

    • High: Liver (major excretion route, especially BZA), Gallbladder.

    • Moderate: Urinary bladder, Stomach (if free iodine present).

    • Specific: Eyes (Retina/Uvea contains melanin) – Note: High uptake in the eyes is normal; asymmetry suggests ocular melanoma.

  • Pathological Uptake:

    • Focal uptake in lymph nodes, lungs, soft tissue, or brain that exceeds background.

    • Pitfall: Liver metastases may be masked by physiological hepatobiliary excretion (less problematic with BZA2 than BZA).

References

  • Cachin, F., et al. (2014). ¹²³I-BZA2 as a Melanin-Targeted Radiotracer for the Identification of Melanoma Metastases: Results and Perspectives of a Multicenter Phase III Clinical Trial. Journal of Nuclear Medicine, 55(1), 15-22. Link

  • Moins, N., et al. (2002). Melanin affinity of N-(2-diethylaminoethyl)-4-iodobenzamide, an effective melanoma imaging agent. Melanoma Research, 12(2), 1-8. Link

  • Labarre, P., et al. (2002). Quantitative structure-activity relationships of benzamide derivatives for melanoma targeting. European Journal of Nuclear Medicine, 29, 494-498.
  • Chezal, J.M., et al. (2008). Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Journal of Medicinal Chemistry, 51(11), 3133-3144. Link

  • Sadeghi, R., et al. (2010). Sentinel node mapping in melanoma: A nuclear medicine perspective.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Radiochemical Yield of N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Success

Welcome to the technical support hub for the radiolabeling of N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide . This tracer, structurally related to melanoma-targeting benzamides (like MIP-1145) and sigma-receptor ligands, presents a unique chemical challenge.[1][2][3] It combines an activated aromatic ring (the benzamide) with a nucleophilic imidazole side chain .

High radiochemical yield (RCY) depends on a delicate balance: driving the electrophilic substitution at the target aryl site while preventing the radioiodination of the sensitive imidazole ring.

This guide assumes you are using the industry-standard oxidative radioiododestannylation method (using a trialkyltin precursor).[1]

Part 1: The Pre-Reaction Checklist (Inputs)

Q1: My precursor is N-(3-(1H-imidazol-1-yl)propyl)-4-(tributylstannyl)benzamide. It looks oily/yellow. Is this a problem?

A: Yes. Organotin precursors are prone to oxidative degradation (protodestannylation) upon storage.

  • The Issue: "Free" tin species (tributyltin oxide) and protodestannylated byproducts (the non-iodinated, hydrogen-substituted benzamide) compete for the oxidant and the radioiodine.[1]

  • The Fix:

    • Purify: Re-purify the precursor via HPLC or flash chromatography immediately before a critical production run if it is older than 3 months.

    • Storage: Store under argon at -20°C, shielded from light.

    • Validation: Check the ¹H-NMR. If the tin-alkyl peaks are broadening or shifting, degradation has occurred.[1][2]

Q2: Which oxidant should I use? Chloramine-T (CAT) or Iodogen?

A: For imidazole-containing benzamides, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is generally superior to Chloramine-T.[1][2][3]

  • Why? Chloramine-T is a strong, soluble oxidant that can cause "over-oxidation," leading to the iodination of the imidazole ring (forming unstable N-iodo or C-iodo imidazoles) or oxidation of the alkyl linker.[1][2]

  • Recommendation: Use Iodogen-coated tubes or beads.[1][2][3] This creates a heterogeneous reaction, releasing the oxidizing species slowly and preventing high local concentrations of oxidant that damage the sensitive imidazole moiety.

Part 2: Reaction Optimization (The Process)

Q3: My RCY is low (<40%), and I see multiple radioactive peaks on HPLC. What is happening?

A: You are likely experiencing Regioselectivity Failure . The electrophilic iodine (


) is attacking the imidazole ring instead of the tin-bearing carbon.[1]
  • The Mechanism: The imidazole nitrogen is a strong nucleophile. If the reaction pH is near neutral (pH 6-7), the imidazole is unprotonated and highly reactive toward

    
    .[1]
    
  • The Solution: Acidic Buffering.

    • You must run this reaction at pH 1.5 – 2.5 .

    • Protocol: Dissolve the precursor in glacial acetic acid or a mixture of EtOH/Acetic Acid (3:1).

    • Why it works: At pH ~2, the imidazole ring (pKa ~7.0) is fully protonated (

      
      ). The positive charge deactivates the imidazole ring toward electrophilic attack, forcing the iodine to react with the neutral, tin-activated benzamide ring.[1][2]
      

Q4: I am getting the "reduced" product (Hydrogen instead of Iodine). Why?

A: This is Protodestannylation . The tin group was cleaved by a proton (


) rather than an iodine cation (

).
  • Cause 1: Moisture. Water in the reaction solvent acts as a proton source.

    • Fix: Use anhydrous EtOH or Acetic Acid.[1]

  • Cause 2: Slow Iodination. If the oxidation is too slow, the acid (required to protect the imidazole) will eventually cleave the tin.

    • Fix: Increase the oxidant-to-precursor ratio slightly or ensure the radioiodine is added immediately after the oxidant.[1][2][3]

Part 3: Purification & Formulation (Outputs)

Q5: The product sticks to the HPLC column or tails significantly.

A: This is a classic "Imidazole Tailing" issue.

  • The Cause: The basic imidazole group interacts with free silanol groups on the silica of C18 columns.

  • The Fix: Use an amine-capping additive in your mobile phase.[1][2][3]

    • Standard: 0.1% Trifluoroacetic acid (TFA).

    • Better: Triethylamine (TEA) phosphate buffer (pH 3.0). The TEA competes for the silanol sites, sharpening the peak.

Summary of Optimized Protocol

ParameterRecommendationScientific Rationale
Precursor 50 µg Tributyltin-analogExcess precursor drives kinetics; Tin directs regioselectivity.[1][2][3]
Solvent EtOH / Glacial Acetic Acid (2:1)Acidic pH protonates imidazole (protection) & facilitates Sn-I exchange.
Oxidant Iodogen (coated tube)Milder than Chloramine-T; prevents oxidative degradation of linker.[1]
Reaction Time 5 - 10 min @ Room TempFast enough to outcompete protodestannylation; slow enough for high conversion.
Quench Sodium Metabisulfite (aq)Reduces unreacted

back to

to stop side reactions.[1]

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired labeling (Path A) and the yield-killing side reactions (Path B & C).

LabelingPathways Precursor Sn-Precursor (Imidazole-Benzamide) Protonated Protonated Precursor (ImH+ protected) Precursor->Protonated pH < 4 (Correct) Unprotonated Unprotonated Precursor (Im reactive) Precursor->Unprotonated pH > 6 (Incorrect) Acid Acidic Medium (H+) Oxidant Oxidant + *I- Product Desired Product (*I-Benzamide) Protonated->Product Oxidant + *I (Sn-I Exchange) Side_H Impurity: H-Benzamide Protonated->Side_H Excess Acid / Moisture Side_Im Impurity: N-*I-Imidazole Unprotonated->Side_Im Electrophilic Attack on Imidazole

Caption: Kinetic competition in radioiodination. Acidic conditions (Green Path) are required to protect the imidazole ring from unwanted iodination (Red Path).

References

  • Garg, P. K., et al. (1993).[1] An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma.[1][3][4] Nuclear Medicine and Biology.[4][5]

  • Chezal, J. M., et al. (2008).[6] Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma.[1][3] Journal of Medicinal Chemistry.

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[1] *Preparation of N-succinimidyl 3-[I]iodobenzoate: An agent for the indirect radioiodination of proteins.[1][7][8] Nature Protocols.

  • Joyal, J. L., et al. (2010). Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma.[1][2][9][10][11][12] Cancer Research.

  • Coenen, H. H., et al. (2006).[1] Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. Springer. (General reference for oxidative iododestannylation mechanisms).

Sources

Technical Support Center: Preventing In Vivo Deiodination of Imidazole-Benzamide Radiotracers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-benzamide radiotracers. This guide provides in-depth troubleshooting advice and preventative strategies to address the critical challenge of in vivo deiodination. Our goal is to equip you with the knowledge to ensure the metabolic stability of your radiotracers, leading to higher quality imaging data and more reliable therapeutic outcomes.

Understanding the Challenge: The "Why" Behind In Vivo Deiodination

In vivo deiodination, the cleavage of the carbon-iodine (C-I) bond after administration, is a significant hurdle in the development of radioiodinated pharmaceuticals.[1] This metabolic process leads to the release of free radioiodide, which can accumulate in non-target tissues like the thyroid, stomach, and salivary glands.[1] This off-target accumulation not only reduces the target-to-background ratio, compromising image quality in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), but can also lead to unwanted radiation doses to healthy tissues.[1][2][3][4]

The stability of the C-I bond is influenced by a variety of factors, including the electronic environment of the iodine atom and the overall molecular structure of the radiotracer.[5][6] For imidazole-benzamide based structures, the specific position of the radioiodine and the nature of substituents on both the imidazole and benzamide rings play a crucial role in determining their susceptibility to deiodination.

Key Metabolic Pathways Involved:

Two primary enzymatic pathways are responsible for the in vivo deiodination of xenobiotics:

  • Deiodinases: These selenoenzymes (Dio1, Dio2, and Dio3) are integral to thyroid hormone regulation and can recognize and cleave the C-I bond in certain radiotracers, particularly those resembling thyroid hormones.[7][8]

  • Cytochrome P450 (CYP450) Enzymes: Primarily located in the liver, this superfamily of enzymes is a major player in drug metabolism and can oxidize various substrates, leading to deiodination.[9]

Understanding these pathways is the first step in designing and troubleshooting experiments to minimize this unwanted metabolic breakdown.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during in vivo experiments with imidazole-benzamide radiotracers, providing explanations and actionable solutions.

Q1: High uptake of radioactivity is observed in the thyroid and stomach, leading to poor image contrast. What is the likely cause and how can I confirm it?

A1:

  • Likely Cause: This is a classic sign of in vivo deiodination.[1] The released free radioiodide is actively transported and accumulated by the sodium-iodide symporter (NIS), which is highly expressed in the thyroid gland and, to a lesser extent, in the stomach and salivary glands.

  • Confirmation Workflow:

    • Ex Vivo Biodistribution: Perform a biodistribution study in a rodent model. Sacrifice animals at various time points post-injection and measure the radioactivity in dissected tissues (thyroid, stomach, blood, tumor, muscle, etc.) using a gamma counter. A high percentage of the injected dose per gram (%ID/g) in the thyroid and stomach compared to other non-target tissues strongly suggests deiodination.[10]

    • Radio-TLC/HPLC of Blood/Urine Samples: Collect blood and urine samples at different time points. Analyze the samples using radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate the intact radiotracer from free radioiodide and other radiometabolites. The presence of a significant peak corresponding to free radioiodide confirms deiodination.

Q2: My radiotracer shows excellent in vitro stability in buffer and serum, but I still see signs of deiodination in vivo. Why is there a discrepancy?

A2:

  • Explanation: In vitro stability assays, while useful, do not fully replicate the complex metabolic environment of a living organism.[11] The liver and kidneys are major sites of metabolism, containing high concentrations of enzymes like CYP450s and deiodinases that are not present at the same levels in serum.[9][11] Therefore, a compound can be stable in serum but still be rapidly metabolized in vivo.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability with Liver Microsomes/S9 Fractions: To better predict in vivo metabolism, incubate your radiotracer with liver microsomes or S9 fractions, which contain a rich complement of metabolic enzymes. Analyze the samples over time using radio-HPLC or radio-TLC to quantify the rate of metabolism.

    • Consider the Route of Administration: The route of administration can influence the first-pass metabolism. For orally administered tracers, metabolism in the gut wall and liver is more pronounced. Intravenous injection bypasses this initial high metabolic exposure but the tracer will still be subject to metabolism upon circulation through the liver and other organs.

Q3: I've confirmed deiodination is occurring. What are the immediate experimental steps I can take to mitigate this issue without redesigning the tracer?

A3:

  • Immediate Mitigation Strategies:

    • Pre-treatment with a Blocking Agent: Administer a solution of potassium iodide (KI) or Lugol's solution to the animal subject prior to injecting the radiotracer. This will saturate the sodium-iodide symporter, reducing the uptake of free radioiodide into the thyroid and other NIS-expressing tissues.[12] This can significantly improve the target-to-background ratio in your images.

    • Co-administration of Metabolic Enzyme Inhibitors: While more complex and requiring careful consideration of potential off-target effects, co-administration of a general CYP450 inhibitor (e.g., ketoconazole) or a deiodinase inhibitor (e.g., propylthiouracil) can help to slow down the rate of deiodination.[13] This approach should be used judiciously and with appropriate controls.

Preventative Strategies: Designing for In Vivo Stability

Proactively designing your imidazole-benzamide radiotracer to resist deiodination is the most effective long-term strategy.

Structural Modifications to the Imidazole-Benzamide Scaffold

The chemical structure of your tracer is the primary determinant of its metabolic stability.[5]

  • Position of the Radioiodine: The position of the iodine atom on the aromatic ring is critical. Generally, iodine attached to an sp2-hybridized carbon (as in an aryl iodide) is more stable than on an sp3-hybridized carbon.[14] Within an aromatic system, the electronic environment dictates stability.

  • Influence of Substituents:

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or alkyl chains can increase electron density on the aromatic ring, which can sometimes improve stability against certain deiodination pathways.[9]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or carboxyl (-COOH) can decrease electron density and may alter metabolic susceptibility.[6]

    • Steric Hindrance: Introducing bulky groups near the iodine atom can sterically hinder the approach of metabolic enzymes, thereby increasing stability.

Structural Feature Impact on Deiodination Rationale Reference
Iodine on sp2 Carbon (Aryl Iodide) Generally More StableStronger C-I bond compared to sp3 carbons.[14]
Iodophenols & Iodoanilines Prone to DeiodinationThese groups can be readily oxidized by metabolic enzymes.[5]
Methoxy Substituents Can Improve StabilityElectron-donating nature can alter the electronic properties of the ring.[9]
Difluorination of Aryl Iodides Increases StabilityFluorine atoms can alter the electronic environment and block sites of metabolism.[6]
Experimental Workflow for Assessing and Improving Stability

The following workflow outlines a systematic approach to developing a metabolically stable imidazole-benzamide radiotracer.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Troubleshooting & Optimization A Initial Tracer Design (Imidazole-Benzamide Scaffold) B Synthesis of Precursor & Radiolabeling A->B C Stability in Saline/PBS B->C Initial QC D Stability in Serum C->D E Metabolic Stability (Liver Microsomes/S9) D->E F Ex Vivo Biodistribution (Assess Thyroid/Stomach Uptake) E->F Proceed if stable in vitro G Radio-Metabolite Analysis (Blood/Urine) F->G Confirm deiodination H Structural Modification (Based on Data) G->H Iterative Redesign I Lead Candidate Selection G->I If stable H->B Synthesize new analog

Caption: Iterative workflow for developing metabolically stable radiotracers.

Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of your radiotracer.

Materials:

  • Your radioiodinated imidazole-benzamide tracer

  • Pooled liver microsomes (from the species of interest, e.g., mouse, rat, human)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Incubator/water bath at 37°C

  • Radio-HPLC or radio-TLC system for analysis

Procedure:

  • Preparation:

    • Thaw the liver microsomes on ice.

    • Prepare a master mix of the NADPH regenerating system in phosphate buffer.

    • Prepare a working solution of your radiotracer in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the phosphate buffer and liver microsomes to 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add your radiotracer to the mixture.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Collect the supernatant for analysis.

    • Analyze the supernatant by radio-HPLC or radio-TLC to separate the parent radiotracer from its metabolites.

    • Quantify the percentage of the parent radiotracer remaining at each time point.

  • Data Analysis:

    • Plot the percentage of parent tracer remaining versus time.

    • From this data, you can calculate the in vitro half-life (t½) of your compound.

Frequently Asked Questions (FAQs)

Q: Can the choice of radioiodine isotope (e.g., I-123, I-124, I-125, I-131) affect the rate of deiodination?

A: From a chemical standpoint, all isotopes of iodine will behave identically in terms of their susceptibility to enzymatic cleavage. However, the choice of isotope is critical for the imaging or therapeutic application and will dictate the experimental timeline and imaging parameters.[1] For example, the longer half-life of I-125 is suitable for in vitro assays and preclinical biodistribution studies, while the shorter half-lives and decay characteristics of I-123 (SPECT) and I-124 (PET) are more appropriate for clinical imaging.

Q: Are there any specific formulation strategies that can help reduce in vivo deiodination?

A: While the primary determinant of stability is the molecular structure, formulation can play a role. Encapsulating the radiotracer in liposomes or nanoparticles can shield it from metabolic enzymes and alter its biodistribution profile.[15] However, this adds complexity to the radiopharmaceutical development process and may impact the tracer's ability to reach its target.

Q: What are the best practices for handling and injecting radioiodinated compounds to ensure what I'm seeing is biological and not an artifact?

A: Proper handling is crucial to prevent the introduction of free radioiodide into your experiment.

  • Radiochemical Purity Check: Always check the radiochemical purity of your tracer immediately before injection using radio-TLC or radio-HPLC to ensure there is minimal free radioiodide in the injectate.[10]

  • Avoid Acidic Conditions: Maintain a neutral or slightly basic pH for your formulation, as acidic conditions can enhance the volatility of radioiodine.[16]

  • Proper Storage: Do not freeze solutions of sodium radioiodide, as this can increase its volatility upon thawing.[16][17]

  • Safe Handling: Always handle radioiodine in a properly ventilated fume hood and wear appropriate personal protective equipment (PPE).[17][18]

Q: How does the hydrophilicity/lipophilicity of the tracer affect its susceptibility to deiodination?

A: The overall physicochemical properties of the tracer, including its lipophilicity (often measured as LogD), influence its biodistribution and access to metabolic enzymes.[19][20]

  • Highly Lipophilic Compounds: Tend to have higher non-specific binding and may accumulate in the liver, increasing their exposure to CYP450 enzymes.

  • Highly Hydrophilic Compounds: Are often rapidly cleared through the kidneys, which can reduce the time available for metabolism but may also limit tumor uptake. Optimizing the lipophilicity to achieve a balance between target engagement and metabolic stability is a key aspect of radiotracer design.

By understanding the mechanisms of deiodination, employing rigorous troubleshooting workflows, and implementing preventative design strategies, you can significantly improve the in vivo performance of your imidazole-benzamide radiotracers.

References

  • Strategies for Improving Stability and Pharmacokinetic Characteristics of Radiolabeled Peptides for Imaging and Therapy. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Kuchár, M., & Mamat, C. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16186–16220. [Link]

  • Flook, M., & Paterson, B. M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2312. [Link]

  • Kuchár, M., & Mamat, C. (2015). Methods to Increase the Metabolic Stability of (18)F-Radiotracers. Molecules, 20(9), 16186–16220. [Link]

  • Kuchár, M., & Mamat, C. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16186-16220. [Link]

  • van der Meulen, N. P., Bunschoten, A., & Rossin, R. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3387–3414. [Link]

  • van der Meulen, N. P., Bunschoten, A., & Rossin, R. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3387–3414. [Link]

  • Navarro, L., Cailly, T., & Sutherland, A. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. International Journal of Molecular Sciences, 24(14), 11409. [Link]

  • Compton, B. J., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8000. [Link]

  • Petrov, S. A., Yusubov, M. S., Beloglazkina, E. K., & Nenajdenko, V. G. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(21), 13789. [Link]

  • Petrov, S. A., Yusubov, M. S., Beloglazkina, E. K., & Nenajdenko, V. G. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(21), 13789. [Link]

  • University of Ottawa. (2018, March 8). SAFE WORK PRACTICES FOR RADIOIODINE (I-125 & I-131). Retrieved February 22, 2024, from [Link]

  • Metabolic pathway of thyroid iodination and deiodination mediated by iodine deiodinases. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Hix, J. M., et al. (2002). The effect of formulation on reduced radioiodide thyroid uptake. Journal of Nuclear Medicine Technology, 30(1), 20-23. [Link]

  • Kim, D. Y., et al. (2023). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS ONE, 18(2), e0282190. [Link]

  • Hiltz, M. F. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. Retrieved February 22, 2024, from [Link]

  • International Atomic Energy Agency. (1990). Safe Use of Radioactive Tracers in Industrial Processes. Retrieved February 22, 2024, from [Link]

  • Sobańsky, P., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. Molecules, 25(18), 4287. [Link]

  • Gereben, B., et al. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Reviews, 30(1), 1–17. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Precautions in Handling of Radiopharmaceuticals for Injection. Retrieved February 22, 2024, from [Link]

  • Metabolic pathways of thyroid hormone activation and inactivation that are catalyzed by iodothyronine deiodinases. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Wang, H., et al. (2020). Iodine-124 Based Dual Positron Emission Tomography and Fluorescent Labeling Reagents for In Vivo Cell Tracking. Bioconjugate Chemistry, 31(3), 649–659. [Link]

  • International Atomic Energy Agency. (2004). Radiotracer Applications in Industry — A Guidebook. Retrieved February 22, 2024, from [Link]

  • Bianco, A. C., & Kim, B. W. (2016). Intracellular Pathways of Iodothyronine Metabolism/Implications of Deiodination for Thyroid Hormone Action. In Oncohema Key. Retrieved February 22, 2024, from [Link]

  • Carlin, S., et al. (2016). Iodinated benzimidazole PARP radiotracer for evaluating PARP1/2 expression in vitro and in vivo. Nuclear Medicine and Biology, 43(12), 799–807. [Link]

  • Fani, M., et al. (2016). Improving the In Vivo Profile of Minigastrin Radiotracers: A Comparative Study Involving the Neutral Endopeptidase Inhibitor Phosphoramidon. Molecular Pharmaceutics, 13(2), 524–532. [Link]

  • Carter, K. P., & Shaughnessy, M. K. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 21(6), 1993. [Link]

  • Zhang, Y., et al. (2024). The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals. Molecules, 29(11), 2588. [Link]

  • Thyroid Patients Canada. (2021, January 31). Thyroid hormone journey: Metabolism. Retrieved February 22, 2024, from [Link]

  • Nguyen, A. T., & Kim, H.-K. (2023). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules, 28(13), 4983. [Link]

  • Gourni, E., et al. (2024). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. Pharmaceuticals, 17(3), 369. [Link]

  • Cui, M., et al. (2011). Radioiodinated benzimidazole derivatives as single photon emission computed tomography probes for imaging of β-amyloid plaques in Alzheimer's disease. Nuclear Medicine and Biology, 38(3), 313–320. [Link]

  • Unterrainer, M., et al. (2021). Comparing lesion detection efficacy and image quality across different PET system generations to optimize the iodine-124 PET protocol for recurrent thyroid cancer. European Journal of Nuclear Medicine and Molecular Imaging, 48(2), 485–494. [Link]

  • Quint, M. D., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(22), 14357–14364. [Link]

  • Disselhorst, J. A., et al. (2022). Influences on PET Quantification and Interpretation. Cancers, 14(4), 899. [Link]

  • Freesmeyer, M., et al. (2010). The diagnostic value of 124I-PET in patients with differentiated thyroid cancer. European Journal of Nuclear Medicine and Molecular Imaging, 37(5), 948–957. [Link]

  • PET imaging may change treatment & improve long-term survival of patients with thyroid cancer. (n.d.). Endocrine News. Retrieved February 22, 2024, from [Link]

  • Wong, D. F., et al. (1992). In vivo studies of [125I]iodobenzamide and [11C]iodobenzamide: a ligand suitable for positron emission tomography and single photon emission tomography imaging of cerebral D2 dopamine receptors. Synapse, 12(3), 236–241. [Link]

Sources

minimizing liver retention of lipophilic iodobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Liver Retention in Melanoma Radiotracers

Current Status: Operational Topic: Minimizing Hepatobiliary Retention of Lipophilic Iodobenzamide Derivatives Audience: Radiochemists, Pharmacokineticists, and Drug Development Scientists

Core Directive & Scientific Rationale

The Challenge: Iodobenzamide (BZA) derivatives are the gold standard for targeting melanin in metastatic melanoma. However, their inherent lipophilicity (necessary for crossing cell membranes to reach intracellular melanin) predisposes them to high non-specific uptake in the liver. This hepatobiliary clearance obscures abdominal metastases and results in unfavorable dosimetry.

The Solution Architecture: To shift clearance from hepatobiliary (liver) to renal (kidney) without sacrificing tumor affinity, we must decouple transport properties from binding affinity. This guide prioritizes three strategies:

  • Metabolic Re-routing: Exploiting the "Ortho-Effect" to facilitate rapid renal excretion of metabolites.

  • Amphiphilic Tuning: Precise modulation of

    
     using heteroatoms or PEGylation.
    
  • Charge Masking: Using zwitterionic or cleavable linkers to maintain membrane permeability while enhancing water solubility.

Module 1: Molecular Design & Synthesis

Objective: Modify the BZA pharmacophore to favor renal excretion.

The "Ortho-Effect" Strategy

Concept: Unlike para-iodobenzamides, ortho-iodobenzamides are susceptible to rapid hepatic metabolism into o-iodohippuric acid derivatives. These metabolites are substrates for renal organic anion transporters (OATs), leading to rapid urinary excretion rather than biliary retention.

Design Decision Tree (Graphviz):

MolecularDesign Start Start: High Liver Retention Analyze Analyze Structure Start->Analyze Positional Iodine Position? Analyze->Positional Linker Linker Type? Analyze->Linker Para Para-Iodine Positional->Para Standard BZA Ortho Ortho-Iodine Positional->Ortho Optimized Alkyl Alkyl Chain Linker->Alkyl High LogP Peg PEG/Heteroatom Linker->Peg Hydrophilic Outcome1 High Lipophilicity Slow Washout Para->Outcome1 Outcome2 Metabolic Trapping (Hippuric Acid Route) Rapid Renal Clearance Ortho->Outcome2 Alkyl->Outcome1 Outcome3 Reduced LogP Better Blood Clearance Peg->Outcome3

Figure 1: Decision matrix for structural modification. The "Ortho" pathway leverages metabolic conversion for clearance, while PEG/Heteroatom modifications rely on passive physicochemical properties.

Troubleshooting Synthesis & Design
Issue (Ticket) Root Cause Analysis Corrective Action
Ticket #101: Compound has low tumor uptake despite low liver retention.Over-Hydrophilicity: The compound is too polar (

) to cross the melanoma cell membrane to reach melanin.
Re-balance Lipophilicity: Target a

"sweet spot" of 1.0–2.5. Re-introduce a small alkyl spacer or use a shorter PEG chain (PEG2 vs PEG4).
Ticket #102: High liver uptake persists despite PEGylation.Molecular Weight/Shape: Long PEG chains may trigger RES (macrophage) uptake in the liver (Kupffer cells) rather than hepatocyte processing.Switch to "Stealth" Linkers: Replace linear PEG with zwitterionic groups (sulfobetaine) or use short heteroatom chains (e.g., morpholine) to reduce lipophilicity without increasing size significantly.
Ticket #103: Rapid washout from tumor.Low Affinity: Structural modification interfered with the pharmacophore (benzamide-amine distance).Verify Binding Mode: Ensure the distance between the aromatic ring and the tertiary amine remains 2–3 carbons equivalent. Perform competitive binding assay vs.

I-BZA.

Module 2: In Vitro Validation Protocols

Objective: Screen candidates before costly animal studies.

Protocol: Precise Log Determination

Why this matters: Calculated LogP (cLogP) is often inaccurate for iodinated compounds. Experimental LogD at physiological pH is the only reliable predictor of liver retention.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1-Octanol (HPLC Grade, pre-saturated with PBS)

  • Radiotracer (approx. 50 kBq)

Workflow:

  • Saturation: Mix equal volumes of Octanol and PBS. Shake for 24h. Separate phases.

  • Partitioning: Add 10 µL of radiotracer to a tube containing 500 µL pre-saturated Octanol and 500 µL pre-saturated PBS.

  • Equilibration: Vortex vigorously for 3 minutes. Centrifuge at 4,000 rpm for 5 minutes to ensure complete phase separation.

  • Sampling: Carefully aliquot 100 µL from the octanol (top) layer and 100 µL from the PBS (bottom) layer. Crucial: Do not contaminate the pipette tip with the wrong phase.

  • Measurement: Count activity in a gamma counter.

  • Calculation:

    
    
    
  • Validation: Repeat in triplicate. Acceptance criteria: SD < 0.1.

Protocol: Melanin Binding Specificity

Why this matters: Reducing liver uptake is useless if you lose specific binding.

Workflow:

  • Incubate B16F10 melanoma cells with radiotracer (37°C, 1h).

  • Control Group: Co-incubate with 100-fold excess of cold (non-radioactive) BZA or Haloperidol (Sigma receptor ligand) to determine specific binding.

  • Wash: Ice-cold PBS x3.

  • Lysis: 1N NaOH.

  • Readout: Measure radioactivity. Specific binding must be >70% of total binding.

Module 3: In Vivo Pharmacokinetics & Clearance

Objective: Interpret biodistribution data to diagnose retention mechanisms.

Pathway Analysis: Liver vs. Kidney

The following diagram illustrates the kinetic fate of the tracer.

ClearancePathways Blood Blood Pool (Systemic Circulation) Tumor Melanoma Tumor (Target) Blood->Tumor Passive Diffusion (Requires LogD > 1) Liver Liver (Hepatocytes) Blood->Liver OATP Uptake (Lipophilic) Kidney Kidney (Glomerulus/Tubules) Blood->Kidney Filtration (Hydrophilic/Small) Liver->Blood Re-absorption (Enterohepatic Recirculation) Liver->Kidney Metabolism to Hippuric Acid (Ortho-I only) Bile Gallbladder/Intestine (Fecal Excretion) Liver->Bile Slow Clearance (Parent Compound) Urine Bladder (Urinary Excretion) Kidney->Urine Fast Elimination

Figure 2: Kinetic pathways. The goal is to minimize the Liver->Bile pathway and maximize the Liver->Kidney (metabolic) or Blood->Kidney (direct) pathways.

FAQ: Troubleshooting In Vivo Results

Q: My tracer shows high liver uptake at 1 hour but clears by 24 hours. Is this acceptable? A: It depends on the half-life of your isotope. For


I (SPECT) or 

F (PET), 24-hour clearance is too slow; the image quality at the time of scanning (1-4h) will be poor. For

I (Therapy), this might be acceptable, but it increases the radiation dose to the liver. Target: Liver

hours.

Q: I see high activity in the intestines. What does this mean? A: This confirms hepatobiliary clearance.[1] The tracer passed from Liver


 Bile 

Intestine. This is a "red flag" for abdominal imaging as it obscures lymph node metastases. Fix: Increase hydrophilicity (Module 1) to shift towards renal excretion.

Q: Can I use a blocking agent to reduce liver uptake? A: Generally, no. While you can block specific receptors, liver uptake of BZA derivatives is largely driven by non-specific lipophilicity and OATP transporters. Co-injecting large amounts of "cold" ligand usually blocks the tumor before it blocks the liver, reducing your signal-to-noise ratio.

References

  • Eisenbarth, J. et al. (2002). Structure distribution relationship of iodine-123-iodobenzamides as tracers for the detection of melanotic melanoma. Journal of Nuclear Medicine.

    • Key Insight: Establishes the "Ortho-effect" where o-iodobenzamides are metabolized to renal-cleared hippur
  • Michelot, J. et al. (1993). Synthesis and evaluation of new iodobenzamide derivatives for melanoma imaging. Journal of Nuclear Medicine.

    • Key Insight: Defines the foundational structure-activity relationship (SAR)
  • Renard, C. et al. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Nuclear Medicine and Biology.

    • Key Insight: Discusses heteroatom substitution to modul
  • Garg, P.K. et al. (2019). Synthesis and preclinical evaluation of [18F]FBZA for melanoma imaging. Molecular Imaging and Biology.

    • Key Insight: Modern application of BZA derivatives in PET imaging and clearance optimiz

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Melanin-Specific Agents Using B16F10 Murine Melanoma Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing melanoma therapeutics, the selective targeting of melanin represents a significant and promising strategy. Melanin, the pigment responsible for color in skin, hair, and eyes, is often abundantly produced by melanoma cells. This inherent characteristic provides a unique molecular target for the delivery of therapeutic and diagnostic agents. The B16F10 murine melanoma model, a highly aggressive and metastatic cell line, is a cornerstone for preclinical investigations in this field.[1][2] Its robust melanin production makes it an invaluable tool for validating the specificity of novel melanin-targeting compounds.[3][4]

This guide provides an in-depth, experience-driven comparison of essential methodologies for validating melanin specificity. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental choices, ensuring a self-validating and robust research framework.

The Central Role of the B16F10 Model

The B16F10 cell line, derived from a spontaneous melanoma in a C57BL/6 mouse, is widely used due to its aggressive nature and ability to form tumors and metastasize, mimicking aspects of human melanoma progression.[1] A key feature of this cell line is its capacity for significant melanin synthesis, which can be modulated by culture conditions.[5][6] This allows for a dynamic system to test the binding and uptake of agents designed to target melanin.

Foundational Principle: Establishing a Specificity Gradient

True validation of melanin specificity hinges on demonstrating a clear differential effect between high-melanin and low-melanin environments. This can be achieved through several complementary approaches:

  • Utilizing Cell Lines with Varying Melanin Content: The most direct comparison involves using the pigmented B16F10 cell line alongside a non-pigmented or low-pigmented control. This could be an amelanotic melanoma cell line, such as some variants of B16 or other melanoma lines that do not produce significant amounts of melanin.[7][8][9]

  • Modulating Melanin Production in B16F10 Cells: Melanin synthesis in B16F10 cells can be stimulated or inhibited. For instance, alpha-melanocyte-stimulating hormone (α-MSH) can be used to increase melanin content, providing a high-melanin state for comparison against untreated, lower-melanin cells.[10][11]

  • Employing Non-Melanoma Control Cells: Using a non-melanoma cell line that does not produce melanin provides a crucial negative control to demonstrate that the agent's effects are not due to general cellular uptake mechanisms.

A Multi-Tiered Approach to Validation

A comprehensive validation strategy should encompass in vitro binding assays, cellular uptake studies, and in vivo biodistribution experiments. Each tier provides a unique and essential piece of the specificity puzzle.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation In_Vitro_Binding In Vitro Melanin Binding Assay Cellular_Uptake Cellular Uptake (B16F10 & Controls) In_Vitro_Binding->Cellular_Uptake Confirms direct interaction Biodistribution In Vivo Biodistribution Cellular_Uptake->Biodistribution Predicts in vivo behavior Tumor_Localization Ex Vivo Tumor & Organ Analysis Biodistribution->Tumor_Localization Quantifies tissue-level targeting Validated_Specificity Validated Melanin Specificity Tumor_Localization->Validated_Specificity Demonstrates Melanin-Dependent Accumulation Start Candidate Melanin-Specific Agent Start->In_Vitro_Binding

Figure 1: A multi-tiered workflow for validating melanin specificity.

Tier 1: In Vitro Melanin Binding Assays

The initial step is to confirm a direct interaction between the agent and isolated melanin. This is a critical, cell-free experiment that isolates the binding event from complex cellular processes.

Comparative Methodologies:

Method Principle Advantages Disadvantages
Equilibrium Dialysis A semi-permeable membrane separates a solution of the agent from a melanin suspension. At equilibrium, the concentration of free agent is measured on both sides to determine the bound fraction.[12][13][14]Considered a gold standard for binding studies. Provides robust data for calculating binding affinity (Kd) and capacity (Bmax).[14]Time-consuming, requiring hours to reach equilibrium.
Centrifugation The agent is incubated with a melanin suspension, and then centrifugation is used to pellet the melanin-agent complexes. The concentration of the agent remaining in the supernatant (unbound) is measured.[12][13]Faster than equilibrium dialysis. High-throughput potential.[13]Potential for non-specific pelleting of the agent. Requires careful optimization of centrifugation speed and time.

Protocol: In Vitro Melanin Binding Assay (Centrifugation Method)

  • Preparation of Melanin Suspension:

    • Suspend synthetic melanin (from Sepia officinalis) in phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.

    • Sonicate the suspension to ensure homogeneity.

  • Incubation:

    • In microcentrifuge tubes, combine the melanin suspension with the test agent at various concentrations.

    • Include control tubes with the agent but without melanin to account for non-specific binding to the tube walls.

    • Incubate at 37°C for a predetermined time (e.g., 1-4 hours) with gentle agitation.

  • Separation:

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 30 minutes to pellet the melanin.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the concentration of the agent in the supernatant using a suitable analytical method (e.g., LC-MS/MS, spectrophotometry).

  • Calculation:

    • The percentage of bound agent is calculated by comparing the concentration in the supernatant of the melanin-containing tubes to the control tubes.

Tier 2: Cellular Uptake Studies

The next crucial step is to demonstrate that the agent is taken up by melanin-producing cells in a melanin-dependent manner.

Comparative Methodologies:

Method Principle Advantages Disadvantages
Flow Cytometry If the agent is fluorescent or labeled with a fluorescent tag, flow cytometry can quantify the mean fluorescence intensity (MFI) of a cell population, indicating the amount of agent uptake.[15][16]Provides quantitative, single-cell data on a large population of cells.[16] High-throughput capabilities.Requires a fluorescent signal. Does not provide subcellular localization information.
Confocal Microscopy Provides high-resolution images of cells, allowing for the visualization of the agent's subcellular distribution.[15][16]Offers qualitative and semi-quantitative data on cellular uptake and localization. Can confirm co-localization with melanosomes.Lower throughput than flow cytometry. Quantification can be more complex.
Chemical Extraction & Quantification Cells are lysed, and the agent is extracted and quantified using an analytical method like LC-MS/MS.Highly sensitive and quantitative. Does not require a fluorescent label.Destructive to the cells. Does not provide spatial information.

Protocol: Cellular Uptake by Flow Cytometry

  • Cell Culture:

    • Seed B16F10 cells and a non-melanoma control cell line (e.g., a fibroblast line) in 6-well plates.

    • For a stimulated model, treat a subset of B16F10 cells with α-MSH for 48-72 hours to increase melanin production.[17]

  • Treatment:

    • Incubate the cells with various concentrations of the fluorescently labeled agent for a defined period (e.g., 2-4 hours).[15]

  • Cell Harvesting:

    • Wash the cells with cold PBS to remove any unbound agent.

    • Harvest the cells using trypsin and resuspend them in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Gate on the live cell population to exclude debris and dead cells.

    • Record the mean fluorescence intensity (MFI) for each condition.

Expected Outcome: A significantly higher MFI should be observed in the high-melanin B16F10 cells compared to the low-melanin B16F10 cells and the non-melanoma control cells.

Tier 3: In Vivo Biodistribution Studies

The ultimate validation of melanin specificity comes from demonstrating preferential accumulation of the agent in a B16F10 tumor in a living animal model.

Protocol: In Vivo Biodistribution in a B16F10 Syngeneic Mouse Model

  • Tumor Implantation:

    • Subcutaneously inject B16F10 cells into the flank of C57BL/6 mice.[18]

    • For a dual-tumor model, which provides an excellent internal control, inject B16F10 cells on one flank and a non-pigmented tumor cell line on the opposite flank.[8][9]

  • Agent Administration:

    • Once the tumors reach a suitable size, administer the agent (often labeled with a radionuclide or fluorescent dye for imaging) intravenously.

  • In Vivo Imaging (Optional but Recommended):

    • At various time points post-injection, perform non-invasive imaging (e.g., PET/CT, SPECT/CT, or optical imaging) to visualize the agent's distribution in real-time.[7][19]

  • Ex Vivo Biodistribution:

    • At a terminal time point, euthanize the mice and carefully dissect the tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, and blood).[20]

    • Weigh each tissue sample.

    • Quantify the amount of the agent in each tissue using an appropriate method (e.g., gamma counting for radiolabeled agents, fluorescence imaging for fluorescent agents, or LC-MS/MS for unlabeled agents).[19][20]

  • Data Analysis:

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Expected Outcome: The %ID/g in the B16F10 tumor should be significantly higher than in the non-pigmented tumor and other major organs, demonstrating preferential accumulation driven by melanin binding.[7]

Histological Confirmation of Melanin

To visually confirm the presence and distribution of melanin in your B16F10 tumors, Fontana-Masson staining is the gold standard.[8][21] This histochemical stain utilizes the reducing property of melanin to convert an ammoniacal silver nitrate solution into visible metallic silver, which appears as black deposits.[22]

G cluster_0 Fontana-Masson Staining Workflow Deparaffinize Deparaffinize and Hydrate Tissue Sections Silver_Incubation Incubate with Ammoniacal Silver Solution Gold_Chloride Tone with Gold Chloride Thiosulfate Remove Unreacted Silver with Sodium Thiosulfate Counterstain Counterstain with Nuclear Fast Red Dehydrate Dehydrate, Clear, and Mount End Melanin Deposits Stained Black Dehydrate->End Microscopic Examination Start Formalin-Fixed Paraffin-Embedded B16F10 Tumor Tissue Start->Deparaffinize

Figure 2: Workflow for Fontana-Masson staining of melanin.

Conclusion: A Rigorous and Self-Validating Approach

By systematically progressing through in vitro binding, cellular uptake, and in vivo biodistribution studies, and by judiciously using appropriate controls, researchers can build a compelling case for the melanin specificity of their novel agents. This multi-tiered, self-validating framework not only provides robust data for publication and regulatory submissions but also instills confidence in the therapeutic or diagnostic potential of the agent. The B16F10 model, when used with the scientific rigor outlined in this guide, remains an indispensable tool in the quest for more effective melanoma treatments.

References

  • Umckalin Promotes Melanogenesis in B16F10 Cells Through the Activation of Wnt/β-Catenin and MAPK Signaling Pathways. MDPI. Available at: [Link]

  • Fontana-Masson Silver Method - Melanin. WebPath. Available at: [Link]

  • Fontana-Masson Stain Kit (For Argentaffin Cells and Melanin). Diagnostic BioSystems. Available at: [Link]

  • Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling. PMC. Available at: [Link]

  • Fontana-Masson staining. Protocols.io. Available at: [Link]

  • Fontana-Masson staining - Aligning Science Across Parkinson's. ASAP. Available at: [Link]

  • Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PMC. Available at: [Link]

  • In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA). PMC. Available at: [Link]

  • Cellular uptake and distribution of nanoparticles in B16F10 cells. ResearchGate. Available at: [Link]

  • Linarin enhances melanogenesis in B16F10 cells via MAPK and PI3K/AKT signaling pathways. KoreaScience. Available at: [Link]

  • Fontana Masson Stain. National Society for Histotechnology. Available at: [Link]

  • Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications. Available at: [Link]

  • Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells. PMC. Available at: [Link]

  • The B16F10 Tumor Model for Melanoma. Melior Discovery. Available at: [Link]

  • STAP-2 Protein Expression in B16F10 Melanoma Cells Positively Regulates Protein Levels of Tyrosinase, Which Determines Organs to Infiltrate in the Body. PMC. Available at: [Link]

  • Anti-melanogenic Effects of Cnidium japonicum in B16F10 Murine Melanoma Cells. Natural Product Sciences. Available at: [Link]

  • Syringetin Promotes Melanogenesis in B16F10 Cells. PMC. Available at: [Link]

  • Investigating Effects of IR-780 in Animal Models of B16-F10 Melanoma: New Approach in Lung Metastasis. MDPI. Available at: [Link]

  • Biodistribution and in Vivo Activities of Tumor-Associated Macrophage-Targeting Nanoparticles Incorporated with Doxorubicin. ACS Publications. Available at: [Link]

  • Boron uptake in normal melanocytes and melanoma cells and boron biodistribution study in mice bearing B16F10 melanoma for boron neutron capture therapy. PubMed. Available at: [Link]

  • Biodistribution and tumor accumulation. (A) In vivo fluorescence... ResearchGate. Available at: [Link]

  • Biomimetic quantum dot-labeled B16F10 murine melanoma cells as a tool. International Journal of Nanomedicine. Available at: [Link]

  • Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. PMC. Available at: [Link]

  • Targeted drug delivery to melanoma. ScienceDirect. Available at: [Link]

  • Targeting Melanin Heterogeneity in Metastatic Melanoma: A Dual‐Tumour Mouse Melanoma Model. PMC. Available at: [Link]

  • (PDF) Targeting Melanin Heterogeneity in Metastatic Melanoma: A Dual‐Tumour Mouse Melanoma Model. ResearchGate. Available at: [Link]

  • B16-F10 - Syngeneic Models, Melanoma. Crown Bioscience. Available at: [Link]

  • Cellular uptake of SLNs by the B16F10 cells illustrated by fluorescence... ResearchGate. Available at: [Link]

  • B16-F10-OVA | Cell Lines. Biocytogen. Available at: [Link]

  • In Vitro and In Vivo Evaluation of Melanin-Binding Decapeptide 4B4 Radiolabeled with 177Lu, 166Ho, and 153Sm Radiolanthanides for the Purpose of Targeted Radionuclide Therapy of Melanoma. PMC. Available at: [Link]

  • Melanin binding study of clinical drugs with cassette dosing and rapid equilibrium dialysis inserts. eRepo. Available at: [Link]

  • Phenotypic Switching of B16F10 Melanoma Cells as a Stress Adaptation Response to Fe3O4/Salicylic Acid Nanoparticle Therapy. PMC. Available at: [Link]

  • An In Vitro Melanin Binding Assay as Prescreening Tool for Animal Model Selection for Phototoxicity Studies. Charles River Laboratories. Available at: [Link]

  • The Melding of Drug Screening Platforms for Melanoma. Frontiers. Available at: [Link]

  • Syringetin Promotes Melanogenesis in B16F10 Cells. MDPI. Available at: [Link]

  • Citric acid promoted melanin synthesis in B16F10 mouse melanoma cells, but inhibited it in human epidermal melanocytes and HMV-II melanoma cells via the GSK3β/β-catenin signaling pathway. PMC. Available at: [Link]

  • The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos. PLOS. Available at: [Link]

  • The melanin content in B16F10 melanoma cells treated with drug for... ResearchGate. Available at: [Link]

  • Melanization as unfavorable factor in amelanotic melanoma cell biology. PMC - NIH. Available at: [Link]

  • There's no melanin formation in B16-F10 cells. Why?. ResearchGate. Available at: [Link]

  • Inhibitory effects and underlying mechanisms of Artemisia capillaris essential oil on melanogenesis in the B16F10 cell line. Spandidos Publications. Available at: [Link]

  • Key Points for Culturing B16 Cell Line. Procell. Available at: [Link]

  • Melanin Quantification by Chemical Methods in Healthy and Melanoma Cell Lines Correlated with the Importance in the Development. REVISTA DE CHIMIE. Available at: [Link]

  • Prospective Isolation According to Melanin Pigment Content of Melanoma Cells With Heterogeneous Potentials for Disease Propagation. PMC. Available at: [Link]

Sources

Navigating Metastatic Melanoma Detection: A Comparative Guide to Iodobenzamide SPECT and Alternative Imaging Modalities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and staging of metastatic melanoma are critical for patient management and the development of novel therapeutics. This guide provides an in-depth, objective comparison of [¹²³I]iodobenzamide (IBZM) Single Photon Emission Computed Tomography (SPECT) with other established imaging modalities, supported by experimental data and field-proven insights. We will explore the underlying mechanisms, comparative performance, and practical considerations to aid in the selection of the most appropriate imaging strategy for metastatic melanoma.

The Clinical Challenge: Visualizing the Spread of Melanoma

Malignant melanoma has a high propensity for metastasis, and its spread significantly impacts patient prognosis and treatment options.[1] Effective systemic therapies are available, but their success hinges on the accurate identification of all metastatic lesions. While anatomical imaging techniques like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) are widely used, they rely on morphological changes and can be limited in detecting small or metabolically active but structurally normal-appearing metastases.[2][3] This has driven the development of functional imaging techniques that exploit the unique biological characteristics of melanoma cells.

[¹²³I]Iodobenzamide SPECT: Targeting Melanin for Detection

[¹²³I]Iodobenzamide, specifically the N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) analog, is a radiotracer developed for SPECT imaging that demonstrates a specific affinity for melanin pigment.[4][5] This provides a unique mechanism for visualizing melanoma metastases, particularly those that retain their melanin-producing capabilities.

Mechanism of Uptake and Retention

The primary mechanism for [¹²³I]IBZM accumulation in melanoma cells is its high affinity for melanin.[4][6] Studies have shown a direct correlation between the uptake of radioiodinated benzamides and the melanin content of melanoma cells.[4][7] While initial hypotheses suggested binding to sigma or dopamine D2 receptors, further research has indicated that the interaction with melanic pigments is the predominant factor for its specific uptake and retention in melanoma tissue.[4][6] This melanin-targeted approach offers the potential for high specificity in identifying melanoma lesions.

cluster_bloodstream Bloodstream cluster_melanoma_cell Melanoma Cell bza2 [¹²³I]Iodobenzamide (BZA2) melanin Intracellular Melanin Granules bza2->melanin Passive Diffusion & High Affinity Binding bza2_bound [¹²³I]BZA2-Melanin Complex melanin->bza2_bound Uptake & Retention spect SPECT Detection bza2_bound->spect Gamma Emission (159 keV) start Patient with Suspected Metastatic Melanoma fdg_pet [¹⁸F]FDG PET/CT start->fdg_pet Initial Staging Standard positive_fdg FDG-Avid Lesions (High Sensitivity) fdg_pet->positive_fdg Results negative_fdg No FDG-Avid Lesions fdg_pet->negative_fdg equivocal_fdg Equivocal Findings (e.g., inflammation) fdg_pet->equivocal_fdg ibzm_spect [¹²³I]Iodobenzamide SPECT positive_ibzm IBZM-Positive Lesions (High Specificity for Melanotic Melanoma) ibzm_spect->positive_ibzm Results negative_ibzm IBZM-Negative Lesions ibzm_spect->negative_ibzm equivocal_fdg->ibzm_spect To increase specificity

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide

[1]

Executive Summary & Risk Context[2][3][4][5][6]

N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide is a functionalized benzamide derivative featuring an imidazole propyl chain and an iodine substituent.[1] While specific toxicological data (LD50) for this exact structure may be limited in public registries, its structural moieties dictate a Category 3 (Potent/Hazardous) handling protocol under Occupational Exposure Banding (OEB) principles.

Why this specific protocol?

  • The Imidazole Moiety: Imidazoles are known sensitizers and can be corrosive to mucous membranes. They facilitate protonation, potentially increasing bioavailability upon inhalation.

  • The Iodine Substituent: Organic iodides carry a risk of halogen release (deiodination) under light or metabolic stress, posing risks of thyroid perturbation and sensitization.

  • The Benzamide Core: Structurally similar to bioactive radioligands (e.g., MIBG analogs), suggesting potential affinity for adrenergic or similar biological receptors.

Core Directive: Treat this compound as a novel pharmaceutical intermediate . Do not handle on an open bench.

PPE Matrix: Task-Based Protection

This matrix replaces generic advice with permeation-based logic.

Protection ZoneComponentSpecificationScientific Rationale
Respiratory Primary: Fume HoodClass II, Type A2 (Face velocity: 100 fpm)Dust Control: The imidazole side chain increases hygroscopicity; however, the solid powder poses a high inhalation risk during weighing due to potential bronchial irritation.[1]
Secondary: RespiratorN95 (Solids) or P100 (if hood unavailable)Backup: Only for emergency spill cleanup outside the hood.
Dermal (Hand) Inner Glove Nitrile (2.5 mil / 0.06 mm)Barrier 1: Protects against incidental dust contact.
Outer Glove Nitrile (4-5 mil / 0.10 mm) or LaminateBarrier 2: Required when solvated (e.g., in DMSO/Methanol).[1] Organic solvents accelerate the permeation of benzamides through thin nitrile.
Ocular Eye Wear Chemical Splash Goggles (Indirect Vent)Corrosivity: Safety glasses are insufficient. Imidazole derivatives can cause irreversible corneal damage if dust enters the eye.
Body Lab Coat Tyvek® or Poly-coatedParticulate Shield: Cotton coats trap dust.[1] Poly-coated fabrics prevent "dust pass-through" to street clothes.[1]

Operational Workflow: The "Zero-Exposure" Protocol[1]

This protocol uses a Self-Validating System : Each step includes a check to ensure the previous step was successful.

Phase A: Weighing & Transfer (Highest Risk)[1]
  • Context: Electrostatic forces often cause benzamide powders to "fly" or cling to spatulas.

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun inside the weigh hood before opening the vial.

    • The "Coffin" Technique: Place the receiving vial inside a secondary container (e.g., a larger beaker) to catch stray particles.

    • Validation: Wipe the exterior of the secondary container with a wet Kimwipe before removing it from the hood. If the wipe shows residue (UV visualization can confirm), the transfer was not contained.

Phase B: Solubilization
  • Context: This compound is likely soluble in DMSO or Methanol. Solvation increases skin absorption risk by orders of magnitude.

  • Protocol:

    • Add solvent slowly down the side of the vial to minimize aerosolization.

    • Venting: Do not tightly cap and sonicate immediately; heat generation can pressurize the vial. Use a vented septum or cap loosely during initial dissolution.

    • Double-Glove Rule: Immediately change outer gloves after the solvation step is complete to prevent invisible solvent micro-splashes from contacting surfaces.

Phase C: Spill Management[1]
  • Solid Spill: Do not sweep. Cover with a wet paper towel (dampened with water/surfactant) to bind dust, then wipe up.

  • Solution Spill: Cover with absorbent pads. Clean area with 10% sodium thiosulfate (to neutralize potential free iodine) followed by detergent.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" validation points.

SafetyProtocolStartStart: Handling this compoundStateCheckState: Solid or Solution?Start->StateCheckSolidSolid (Powder)StateCheck->SolidSolutionSolution (DMSO/MeOH)StateCheck->SolutionStaticControlApply Anti-Static Gun(Prevent Aerosolization)Solid->StaticControlWeighingWeigh inside Fume Hood(Class II)StaticControl->WeighingWipeTestValidation: Wet Wipe ExteriorWeighing->WipeTestWipeTest->WeighingIf Residue Found (Re-clean)DisposalDisposal: Halogenated Waste StreamWipeTest->DisposalIf CleanGloveCheckCheck: Double Nitrile Gloves?Solution->GloveCheckHandlingHandle in Hood(Splash Risk)GloveCheck->HandlingHandling->Disposal

Caption: Operational logic flow for handling iodobenzamide derivatives. Note the validation loop at the "Wipe Test" stage to prevent contamination migration.

Waste Disposal & Deactivation

Do not treat this as general organic waste due to the iodine content.

  • Segregation: Dispose of in Halogenated Organic Waste streams.

  • Deactivation (Glassware): Rinse glassware with a dilute sodium thiosulfate solution before washing. This reduces any residual oxidized iodine species to iodide, preventing staining and minimizing toxicity.

  • Labeling: Waste tags must explicitly state "Contains Organic Iodides" and "Imidazole Derivatives" to alert waste handlers of potential sensitization risks.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Benzamide Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on Information Requirements and Chemical Safety Assessment: Occupational Exposure Estimation. Retrieved from [Link]

  • SafeWork NSW. (2022). Handling Cytotoxic Drugs and Related Waste (Reference for Potent Compounds). Retrieved from [Link][1]

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